molecular formula C7H4BrNS B1288045 2-Bromothieno[3,2-c]pyridine CAS No. 94226-20-7

2-Bromothieno[3,2-c]pyridine

Cat. No.: B1288045
CAS No.: 94226-20-7
M. Wt: 214.08 g/mol
InChI Key: VIKVIIMLBSNVHM-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVIIMLBSNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594326
Record name 2-Bromothieno[3,2-c]pyridine
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Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-20-7
Record name 2-Bromothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94226-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related thienopyridine derivatives to offer a broader context for its potential properties and applications.

Core Compound Identification

CAS Number: 94226-20-7

Physicochemical Properties

PropertyThis compound3-Bromothieno[2,3-b]pyridine (for comparison)
Molecular Formula C₇H₄BrNSC₇H₄BrNS
Molecular Weight 214.08 g/mol 214.08 g/mol
Appearance Solid (predicted)-
Melting Point Data not availableData not available
Boiling Point Data not available299.8°C at 760 mmHg
Density Data not available1.748 g/cm³
Flash Point Data not available135.1°C
Solubility Data not availableData not available
Purity Typically available at ≥98%-
Storage Ambient temperature-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on general synthetic strategies for related brominated thienopyridines, a plausible synthetic route can be proposed. The following is a representative protocol adapted from methodologies for similar compounds.

Proposed Synthetic Route: Bromination of Thieno[3,2-c]pyridine

This proposed method involves the direct bromination of the parent heterocycle, thieno[3,2-c]pyridine. The regioselectivity of the bromination would be a critical factor to consider and optimize.

Materials:

  • Thieno[3,2-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Stirring apparatus

  • Reaction vessel

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve thieno[3,2-c]pyridine in a suitable solvent such as DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the stirred solution at room temperature. The reaction may be cooled in an ice bath to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Biological Activity

The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. While the specific biological targets of this compound have not been extensively reported, the activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Potential

Thienopyridine derivatives have been widely investigated as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling molecules in cancer progression.

  • Kinase Inhibition: Many thienopyridines act as kinase inhibitors. For example, derivatives of the related thieno[2,3-b]pyridine have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[1] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

  • Tubulin Polymerization Inhibition: Some thienopyridines have been found to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Multi-Targeting Activity: Thieno[2,3-b]pyridines have been identified as multi-targeting agents, inhibiting several proteins involved in tumorigenesis, including phospholipase C delta 1/3 (PLCδ1/3) and copper-trafficking antioxidant 1 (ATOX1).[2]

Potassium Channel Inhibition

Thieno[3,2-c]pyridine derivatives have been investigated as potassium channel inhibitors, which have therapeutic potential in the treatment of arrhythmias and autoimmune diseases.[3]

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a compound like this compound in a drug discovery context.

G General Biological Screening Workflow A This compound Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->B C Target-Based Screening (e.g., Kinase Inhibition Assays) A->C D Determination of IC50/EC50 B->D C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F Lead Optimization E->F Pim1_Pathway Pim-1 Kinase Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad (pro-apoptotic) Pim1->Bad Inhibits p27 p27 (Cell Cycle Inhibitor) Pim1->p27 Inhibits Cell_Survival Cell Survival Bad->Cell_Survival Promotes Apoptosis Cell_Proliferation Cell Proliferation p27->Cell_Proliferation Inhibits Inhibitor This compound (Potential Inhibitor) Inhibitor->Pim1

References

Physicochemical Characteristics of 2-Bromothieno[3,2-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide presents a combination of available information for the parent compound, related isomers, and general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

Table 1: General and Physical Properties

PropertyThis compoundThieno[3,2-c]pyridineData Type
CAS Number 94226-20-7[1]272-14-0[2]Experimental
Molecular Formula C₇H₄BrNSC₇H₅NS-
Molecular Weight 214.08 g/mol [1]135.19 g/mol [3]Calculated
Appearance -White to off-white solid[2]Experimental
Melting Point Not available47-49 °C[2]Experimental
Boiling Point Not available255.1 ± 13.0 °C[2]Predicted
Flash Point Not available112.3 ± 10.2 °C[4]Predicted
Density Not available1.272 ± 0.06 g/cm³[2]Predicted

Table 2: Solubility and Partitioning Characteristics

PropertyThis compoundThieno[3,2-c]pyridineData Type
Solubility Not availableSoluble in Chloroform, Acetone[2][4]Experimental
logP Not available (Computed XLogP3 for isomer 2-Bromothieno[2,3-c]pyridine is 2.9)[5]1.9[3]Computed
pKa Not available4.83 ± 0.30[2][4]Predicted
Topological Polar Surface Area Not available (Computed for isomer 2-Bromothieno[2,3-c]pyridine is 41.1 Ų)[5]41.1 Ų[3]Computed

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance melts.[6][7][8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[8]

    • Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.[9]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid initial heating to get an estimated range.

    • For an accurate measurement, heat the block at a rate of 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[10][11][12][13] Since this compound is a solid at room temperature, this method would be applicable if it were to be distilled or if its boiling point under reduced pressure is being determined.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or oil bath)

  • Stand and clamp

Procedure:

  • Setup:

    • Place a small amount of the liquid sample into the fusion tube.

    • Invert a capillary tube (sealed end up) and place it into the fusion tube with the sample.

    • Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the Thiele tube to a stand and insert the thermometer and fusion tube assembly into the side arm, ensuring the heat-transfer oil in the Thiele tube is above the level of the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, DMSO)

Procedure:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No undissolved solid is visible.

    • Partially soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.[14][15][16][17][18]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if the compound has low aqueous solubility).

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • If the compound is a base (as expected for a pyridine derivative), titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and the pKa is then determined from the pH at half that volume of titrant.

logP Determination (Shake-Flask Method)

This is the traditional method for determining the octanol-water partition coefficient (logP).[1][19][20][21][22]

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol and water (mutually saturated)

Procedure:

  • Solvent Preparation:

    • Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in the n-octanol phase.

    • Add a known volume of the saturated water phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Profiling synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point ir->mp solubility Solubility mp->solubility pka pKa solubility->pka logp logP pka->logp

General experimental workflow for compound characterization.
Representative Signaling Pathway for Thienopyridine Derivatives

Thienopyridine derivatives are well-known for their activity as P2Y12 receptor antagonists, which play a crucial role in inhibiting platelet aggregation. The following diagram illustrates this signaling pathway.[23][24][25][26][27]

P2Y12_pathway cluster_platelet Platelet adp ADP p2y12 P2Y12 Receptor adp->p2y12 Binds gi Gi Protein p2y12->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces platelet_agg Platelet Aggregation camp->platelet_agg Inhibits thieno Thienopyridine (e.g., this compound derivative) thieno->p2y12 Antagonizes

P2Y12 receptor antagonism by thienopyridine derivatives.

References

An In-depth Technical Guide to 2-Bromothieno[3,2-c]pyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2-Bromothieno[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific isomer, this document also presents comparative data from closely related analogs to offer valuable context for research and development activities.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core with a bromine atom substituted at the 2-position of the thiophene ring. The thieno[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines and other biologically active molecules.

Molecular Formula: C₇H₄BrNS

Molecular Weight: 214.08 g/mol

IUPAC Name: this compound

CAS Number: 94226-20-7[1]

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Molecular structure of this compound.

Physicochemical Properties (Comparative Data)

Property2-Bromothieno[2,3-c]pyridine[2]3-Bromothieno[2,3-c]pyridine[3]
Molecular Formula C₇H₄BrNSC₇H₄BrNS
Molecular Weight 214.08 g/mol 214.08 g/mol
CAS Number 756477-36-828783-17-7
XLogP3 2.92.6
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 00

Proposed Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available scientific literature. However, based on synthetic strategies for related thieno[3,2-c]pyridine derivatives, a plausible route can be proposed. A patent for related compounds (WO2007066127A2) describes the bromination of a substituted thieno[3,2-c]pyridine at the 2-position using N-bromosuccinimide (NBS), a common and effective reagent for the bromination of electron-rich aromatic and heteroaromatic rings.

Proposed Synthesis of this compound:

This proposed protocol is based on the bromination of the parent thieno[3,2-c]pyridine.

Reaction Scheme:

Synthesis_of_this compound cluster_reagents Reagents and Conditions Thienopyridine Thieno[3,2-c]pyridine Product This compound Thienopyridine->Product Reaction NBS N-Bromosuccinimide (NBS) Solvent Inert Solvent (e.g., THF, DMF)

Proposed synthesis of this compound.

Experimental Procedure (Representative):

  • Dissolution: Dissolve thieno[3,2-c]pyridine (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (1.0-1.1 equivalents) in the same solvent to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 1-3 hours) and then allow it to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data (Comparative)

Table 1: ¹H NMR Data of Related Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Bromopyridine[4]CDCl₃8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)
2-Bromo-3-hydroxypyridine[5]DMSO-d₆10.82 (s, 1H, OH), 7.86 (dd, J = 4.4, 1.6 Hz, 1H), 7.30 (dd, J = 8.4, 4.4 Hz, 1H), 7.27 (dd, J = 8.4, 1.6 Hz, 1H)
3-Amino-5-bromo-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide derivative[6]DMSO-d₆9.64 (s, 1H, NH), 8.12-6.39 (m, 7H, Ar-H), 7.07 (s, 2H, NH₂), 5.40 (s, 1H, NH), 2.89 (s, 3H, CH₃), 2.70 (s, 3H, CH₃)

Table 2: ¹³C NMR Data of Related Compounds

CompoundSolventChemical Shifts (δ, ppm)
2-Bromopyridine[4]CDCl₃150.3, 142.4, 138.6, 128.4, 122.8
Pyridine[7]CDCl₃149.6 (2C), 135.9, 123.7 (2C)
3-Amino-5-bromo-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide derivative[6]DMSO-d₆164.9 (C=O), 164.4, 157.6, 157.4, 149.3, 144.8, 142.2, 140.0, 127.6, 124.7, 121.3, 120.3, 112.3, 110.0, 99.2 (aromatic carbons), 27.0 (CH₃), 20.4 (CH₃)

Mass Spectrometry (Predicted):

For this compound (C₇H₄BrNS), the expected monoisotopic mass would be approximately 212.9248 g/mol . The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Logical Relationships in Drug Discovery

The thieno[3,2-c]pyridine core is a privileged scaffold in drug discovery. Its structural features allow it to interact with a variety of biological targets. The introduction of a bromine atom at the 2-position serves several key purposes in medicinal chemistry.

Role_of_Bromine_in_Drug_Discovery Bromine 2-Bromo Substitution HalogenBonding Halogen Bonding Interactions Bromine->HalogenBonding MetabolicStability Increased Metabolic Stability Bromine->MetabolicStability Lipophilicity Modulation of Lipophilicity (LogP) Bromine->Lipophilicity SyntheticHandle Synthetic Handle for Further Functionalization Bromine->SyntheticHandle TargetBinding Enhanced Target Binding Affinity and Selectivity HalogenBonding->TargetBinding ADME Improved ADME Properties MetabolicStability->ADME Lipophilicity->ADME SAR Structure-Activity Relationship (SAR) Studies SyntheticHandle->SAR

The role of 2-bromo substitution in drug discovery.

As illustrated in the diagram, the bromine atom can:

  • Participate in halogen bonding: This non-covalent interaction can enhance binding affinity and selectivity for a biological target.

  • Increase metabolic stability: The C-Br bond is generally more resistant to metabolic cleavage than a C-H bond.

  • Modulate lipophilicity: The introduction of a halogen alters the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Serve as a synthetic handle: The bromine atom is a versatile functional group that can be readily converted to other groups via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the exploration of structure-activity relationships (SAR).

Conclusion

This compound represents a valuable, yet under-explored, scaffold for the development of novel therapeutics. While direct experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by summarizing its core molecular features, proposing a viable synthetic route, and presenting comparative data from closely related isomers. The strategic introduction of a bromine atom at the 2-position of the thieno[3,2-c]pyridine core offers numerous advantages for medicinal chemistry, making this compound and its derivatives promising candidates for further investigation in various drug discovery programs.

References

Spectroscopic and Structural Analysis of 2-Bromothieno[3,2-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothieno[3,2-c]pyridine (CAS 94226-20-7), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also presents relevant data for the closely related isomer, 2-Bromothieno[2,3-c]pyridine, to offer valuable comparative insights. This guide includes a summary of computed spectroscopic data, general experimental protocols for obtaining such data, and a logical workflow for the synthesis and characterization of thienopyridine derivatives.

Introduction

Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The fusion of a thiophene ring to a pyridine ring system results in various isomeric structures, each with unique electronic and steric properties that can influence their biological targets. The brominated derivatives of these scaffolds serve as versatile intermediates for further chemical modifications, making them crucial building blocks in the synthesis of novel therapeutic agents. This document focuses on the spectroscopic properties of this compound.

Spectroscopic Data of Thienopyridine Derivatives

Computed Mass Spectrometry Data for 2-Bromothieno[2,3-c]pyridine
PropertyValueSource
Molecular FormulaC₇H₄BrNSPubChem[1]
Molecular Weight214.08 g/mol PubChem[1]
Exact Mass212.92478 DaPubChem[1]
Monoisotopic Mass212.92478 DaPubChem[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Synthesis and Characterization

The synthesis of a specific thienopyridine isomer, such as this compound, followed by its thorough characterization is a critical workflow in chemical research. The following diagram illustrates a typical logical process.

G Workflow for Synthesis and Characterization of Brominated Thienopyridines cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis and Reporting cluster_application Application start Starting Materials (e.g., substituted thiophene and pyridine precursors) reaction Chemical Reaction (e.g., Cyclization, Bromination) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity analysis Spectroscopic Data Interpretation nmr->analysis ir->analysis ms->analysis purity->analysis reporting Reporting of Findings (Publication, Patent) analysis->reporting application Further Chemical Synthesis or Biological Screening reporting->application

References

An In-depth Technical Guide to the Reactivity of the Thieno[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. This bicyclic system, comprising a fused thiophene and pyridine ring, serves as a versatile building block for a diverse range of biologically active molecules. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of therapeutics, most notably as the core of the antiplatelet drug Ticlopidine. This guide provides a comprehensive overview of the reactivity of the thieno[3,2-c]pyridine core, detailing key chemical transformations and the underlying principles that govern its chemical behavior.

Electrophilic Aromatic Substitution

The thieno[3,2-c]pyridine core is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of this heterocyclic system. The regioselectivity of these reactions is dictated by the electronic nature of both the thiophene and pyridine rings. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. Conversely, the thiophene ring is electron-rich and more reactive.

Halogenation

Bromination of the thieno[3,2-c]pyridine core typically occurs at the C7 position of the thiophene ring, which is the most electron-rich and sterically accessible position.

Table 1: Halogenation of Thieno[3,2-c]pyridine Derivatives

ElectrophileReagentPosition of SubstitutionProductYield (%)Reference
BrBromine in Acetic Acid22-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-[1]

Experimental Protocol: Bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine [1]

A solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in acetic acid is treated with a solution of bromine in acetic acid. The reaction mixture is stirred at room temperature to afford 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1]

Nitration

Nitration of thienopyridine derivatives can lead to substitution on the thiophene ring. For instance, the nitration of related thieno[3,2-b]pyridines has been investigated, showing substitution at the 2-position.[2]

Vilsmeier-Haack Formylation

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes the thieno[3,2-c]pyridine core susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position. The positions ortho and para to the nitrogen atom (C4 and C6) are the most activated towards nucleophilic attack.

Table 2: Nucleophilic Aromatic Substitution on a Thieno[3,2-c]pyridine Derivative

SubstrateNucleophilePosition of SubstitutionProductConditionsYield (%)Reference
3-Bromo-5H-thieno[3,2-c]pyridin-4-onePhosphorus Oxychloride43-Bromo-4-chlorothieno[3,2-c]pyridineReflux, 4h-[6]

Experimental Protocol: Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine [6]

A stirred mixture of 3-bromo-5H-thieno[3,2-c]pyridine-4-one (1.16 g, 5.04 mmol) and phosphorus oxychloride (20 ml) is heated to reflux for 4 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed in vacuo. The residue is then dissolved in dichloromethane (25 ml) and washed with distilled water (2 x 25 ml) followed by a saturated sodium hydrogen carbonate solution (25 ml). The organic layer is dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the product.[6]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the thieno[3,2-c]pyridine core. These reactions typically require a halo-substituted thieno[3,2-c]pyridine as a starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction has been successfully employed to introduce aryl and heteroaryl moieties onto the thieno[3,2-c]pyridine scaffold.

Table 3: Suzuki-Miyaura Coupling of Halogenated Thieno[3,2-c]pyridine Derivatives

SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)Reference
7-Aryl-3-bromo-thieno[3,2-c]pyridine derivativeArylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1,2-DME/H₂O7-Aryl-3-aryl-thieno[3,2-c]pyridine derivative-[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

A mixture of the bromo-thieno[3,2-c]pyridine derivative, a suitable boronic acid, triphenylphosphine, and a palladium catalyst such as palladium(II) acetate in a solvent mixture of 1,2-dimethoxyethane and water with sodium carbonate as a base is heated. The reaction can be performed under sealed conditions with microwave irradiation at a temperature of 150-160 °C.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to amino-substituted thieno[3,2-c]pyridine derivatives.

Table 4: Buchwald-Hartwig Amination of a Halogenated Thieno[3,2-c]pyridine Derivative

SubstrateAmineCatalyst/LigandBaseSolventProductYield (%)Reference
3-Halo-2-aminopyridine derivativePrimary or Secondary AmineRuPhos- or BrettPhos-precatalystsLiHMDS-N³-substituted-2,3-diaminopyridine derivativeHigh[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][8]

The aryl halide, amine, palladium precatalyst (e.g., RuPhos- or BrettPhos-precatalysts), and a base (e.g., LiHMDS) are combined in a suitable solvent under an inert atmosphere. The reaction mixture is then heated until the starting material is consumed. Work-up typically involves quenching the reaction, extraction, and purification by chromatography.

Signaling Pathways of Thieno[3,2-c]pyridine Derivatives

Derivatives of the thieno[3,2-c]pyridine core are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling pathways. Two notable examples are the P2Y12 receptor and the Protease-Activated Receptor-1 (PAR-1).

P2Y12 Receptor Antagonism

Thienopyridine derivatives, such as clopidogrel and prasugrel, are well-known antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. By blocking this receptor, these drugs inhibit platelet function and are widely used in the prevention of thrombotic events. The downstream signaling cascade of the P2Y12 receptor involves the Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the inhibition of platelet aggregation.[3][8][9][10][11]

P2Y12_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y12 Activates Thienopyridine Thieno[3,2-c]pyridine Antagonist Thienopyridine->P2Y12 Inhibits Gai->AC Inhibits PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation Platelet Aggregation (Inhibited) VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and its inhibition by thieno[3,2-c]pyridine antagonists.

PAR-1 Receptor Antagonism

Certain thieno[3,2-c]pyridine derivatives also exhibit antagonistic activity towards the Protease-Activated Receptor-1 (PAR-1), another important receptor involved in platelet activation, which is activated by thrombin. PAR-1 signaling involves coupling to Gαq and Gα12/13 proteins, leading to downstream activation of phospholipase C (PLC) and Rho kinase, respectively. These pathways ultimately contribute to platelet shape change, granule release, and aggregation.[4][6][12][13][14]

PAR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR1 PAR-1 Receptor Gaq Gαq PAR1->Gaq Ga1213 Gα12/13 PAR1->Ga1213 Thrombin Thrombin Thrombin->PAR1 Activates Thienopyridine Thieno[3,2-c]pyridine Antagonist Thienopyridine->PAR1 Inhibits PLC PLC Gaq->PLC Activates Rho Rho/Rho Kinase Ga1213->Rho Activates Platelet_Activation Platelet Activation PLC->Platelet_Activation Rho->Platelet_Activation

Caption: PAR-1 receptor signaling pathway and its inhibition by thieno[3,2-c]pyridine antagonists.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, used to functionalize the thieno[3,2-c]pyridine core.

Experimental_Workflow A 1. Reaction Setup - Add halo-thieno[3,2-c]pyridine, coupling partner, catalyst, ligand, and base to a reaction vessel. B 2. Inert Atmosphere - Purge the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Solvent Addition - Add degassed solvent. B->C D 4. Heating & Stirring - Heat the reaction mixture to the desired temperature with stirring. C->D E 5. Reaction Monitoring - Monitor the progress by TLC or LC-MS. D->E F 6. Work-up - Quench the reaction, extract the product with an organic solvent. E->F G 7. Purification - Purify the crude product by column chromatography. F->G H 8. Characterization - Characterize the final product (NMR, MS, etc.). G->H

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The thieno[3,2-c]pyridine core possesses a rich and versatile reactivity profile, enabling its functionalization through a variety of chemical transformations. Its susceptibility to both electrophilic and nucleophilic substitution, coupled with its amenability to modern cross-coupling techniques, makes it an exceptionally valuable scaffold in the synthesis of complex molecules. A thorough understanding of its reactivity is paramount for the rational design and development of novel therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this important heterocyclic system.

References

The Elusive Bio-activity of 2-Bromothieno[3,2-c]pyridine Derivatives: A Survey of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thienopyridine scaffold represents a promising frontier in the quest for novel therapeutic agents. However, within this diverse chemical family, the biological activities of specific isomers and their derivatives can vary significantly. This technical guide delves into the current, albeit limited, understanding of the potential biological activity of 2-Bromothieno[3,2-c]pyridine derivatives, a subclass for which published data remains notably scarce.

While the broader thienopyridine class has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities, specific and detailed information on the this compound core is largely absent from publicly accessible scientific literature. Extensive searches for quantitative biological data, detailed experimental protocols, and established signaling pathways for this particular derivative have yielded minimal specific results.

This scarcity of information suggests that this compound may primarily serve as a synthetic intermediate—a versatile building block for the creation of more complex molecules. The bromo-substituent at the 2-position of the thieno[3,2-c]pyridine ring system is a chemically reactive site, making it an ideal handle for introducing a variety of functional groups and pharmacophores through cross-coupling and other synthetic transformations.

Insights from the Broader Thieno[3,2-c]pyridine Class

Although direct data on 2-bromo derivatives is lacking, examining the biological activities of the parent thieno[3,2-c]pyridine scaffold and its other derivatives can provide valuable context and suggest potential avenues for future research.

One notable area of investigation for the thieno[3,2-c]pyridine core is in the development of potassium channel inhibitors. A patent application (WO2007066127A2) describes thieno[3,2-c]pyridine compounds as having potential therapeutic applications in a range of diseases, including cancer, cardiac arrhythmias, autoimmune disorders, and inflammatory conditions. This patent highlights the synthesis of various derivatives, often using a bromo-substituted thieno[3,2-c]pyridine as a key intermediate. This underscores the likely role of the 2-bromo derivative as a precursor to biologically active molecules rather than an end-product with inherent therapeutic properties.

The following diagram illustrates the general synthetic utility of a bromo-substituted thieno[3,2-c]pyridine in the generation of diverse derivatives.

Synthetic_Utility This compound This compound Diverse Derivatives Diverse Derivatives This compound->Diverse Derivatives Synthetic Modification (e.g., Cross-Coupling) Potential Biological Activity Potential Biological Activity Diverse Derivatives->Potential Biological Activity Structure-Activity Relationship Studies

Caption: Synthetic utility of this compound as a key intermediate.

Future Directions and a Call for Research

The absence of comprehensive biological data for this compound derivatives represents a significant knowledge gap. This presents an opportunity for medicinal chemists and pharmacologists to explore this chemical space.

Future research endeavors could focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of 2-substituted thieno[3,2-c]pyridine derivatives, starting from the 2-bromo intermediate, followed by systematic screening against a panel of biological targets (e.g., kinases, GPCRs, microbial strains) would be highly valuable.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of this series would provide crucial insights into the structural requirements for specific biological activities.

  • Publication of Negative Data: The scientific community would also benefit from the publication of studies that have investigated these derivatives, even if the results were not positive. Such data is crucial for guiding future research and avoiding redundant efforts.

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-Bromothieno[3,2-c]pyridine. The information is compiled from Safety Data Sheets (SDS) and related chemical literature to ensure a high standard of laboratory safety.

Chemical Identification and Properties

This compound is a brominated heterocyclic compound. Its structure consists of a thiophene ring fused to a pyridine ring, with a bromine atom attached to the thiophene ring. This compound and its isomers are often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.

Table 1: Physicochemical Properties of Thienopyridine Derivatives

PropertyThis compound3-Bromothieno[2,3-c]pyridineThieno[3,2-c]pyridine
Molecular Formula C₇H₄BrNSC₇H₄BrNSC H₅NS
Molecular Weight 214.08 g/mol 214.08 g/mol 135.19 g/mol
Appearance Not specifiedNot specifiedWhite to off-white solid
Melting Point Not specifiedNot specified47-49 °C
Boiling Point Not specifiedNot specified255.1 ± 13.0 °C
Flash Point Not specifiedNot specified112.3 ± 10.2 °C
Density Not specifiedNot specified1.272 ± 0.06 g/cm³

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard statements and precautionary measures.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Table 3: Precautionary Statements

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
P337 + P313: If eye irritation persists: Get medical advice/ attention.
P362: Take off contaminated clothing and wash before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Handling Procedures

Given the hazardous nature of this compound, strict adherence to the following handling protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Lab Coat: A flame-retardant lab coat must be worn.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

General Handling:

  • Preparation: Before starting any work, ensure that the safety shower and eyewash station are accessible and in good working order. Have appropriate spill cleanup materials readily available.

  • Inert Atmosphere: As a brominated heterocyclic compound, it may be sensitive to air and moisture.[1] For reactions requiring anhydrous conditions, use standard Schlenk line techniques or a glovebox.[2]

  • Dispensing: Use a syringe or cannula for transferring solutions to minimize exposure.[2]

  • Heating: Avoid open flames. Use a heating mantle, oil bath, or other controlled heating source.

  • Waste Disposal: Dispose of all waste containing this compound in a designated, labeled hazardous waste container for halogenated organic compounds.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

Storage Conditions:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[3] Store in a locked cabinet or a secure area with restricted access.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.

  • Light and Heat: Protect from direct sunlight and heat sources.[3]

G General Handling Workflow for this compound prep Preparation (Review SDS, Check Safety Equipment, Prepare Spill Kit) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dispense Dispense Compound (Use Syringe/Cannula if Air-Sensitive) fume_hood->dispense reaction Perform Reaction (Inert atmosphere if necessary) dispense->reaction cleanup Decontaminate Glassware and Work Area reaction->cleanup storage Return to Secure Storage reaction->storage waste Dispose of Waste in Designated Halogenated Waste Container cleanup->waste

Caption: General laboratory workflow for handling this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, derivatives of the thienopyridine scaffold have shown significant biological activity. For instance, various thieno[3,2-c]pyridine compounds have been investigated as potassium channel inhibitors for the potential treatment of cancer and autoimmune diseases.[4] Additionally, derivatives of the related thieno[2,3-b]pyridine core have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy.[5]

The following diagram illustrates a generalized signaling pathway that could be modulated by a thienopyridine derivative acting as a kinase inhibitor.

G Representative Kinase Inhibition Pathway for Thienopyridine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor kinase Target Kinase (e.g., Pim-1) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates transcription Transcription Factors substrate->transcription thienopyridine Thienopyridine Derivative (Inhibitor) thienopyridine->kinase Inhibits gene Gene Expression transcription->gene proliferation Cell Proliferation & Survival gene->proliferation

Caption: A representative signaling pathway for a kinase inhibitor.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet for this compound before use and adhere to all institutional and regulatory safety guidelines.

References

Commercial Availability and Technical Guide for 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of 2-Bromothieno[3,2-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers and Availability

This compound (CAS No. 94226-20-7) is available from a range of commercial chemical suppliers. While real-time stock levels and lead times are subject to change and typically require a direct inquiry, the following table summarizes prominent suppliers across different geographical regions. Purity levels are generally offered at 98% or higher.

SupplierRegion(s) ServedIndicative PurityNotes
Sigma-Aldrich (Merck) Global≥98%Often available through their Fluorochem preferred partner. Availability may vary by country.
American Elements North America, GlobalCan be produced in high and ultra-high purity forms (99%+)Offers various grades including research and pharmaceutical. Can produce to customer specifications.
Angene International Limited Global≥98%A supplier of a wide range of fine chemicals.
Accela ChemBio Inc. North America, Asia, Europe≥98%Specializes in building blocks and intermediates for R&D.
Shanghai AngewChem Co., Ltd. Asia, Global98%Offers chemical research, process development, and large-scale production.
Laibo Chem Asia, GlobalNot specifiedProvides research chemicals in various package sizes.

Note: This is not an exhaustive list, and availability and pricing should be confirmed directly with the suppliers.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and purification of this compound and its use in a common cross-coupling reaction. These are illustrative and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

A common route to this compound involves the direct bromination of the parent heterocycle, thieno[3,2-c]pyridine.

Reaction Scheme:

Materials:

  • thieno[3,2-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thieno[3,2-c]pyridine (1.0 equivalent) in anhydrous THF.

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by a combination of column chromatography and recrystallization.

Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).

  • Dissolution: Dissolve the partially purified product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Reaction Scheme:

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of the thieno[3,2-c]pyridine scaffold have shown significant potential in drug discovery, particularly as inhibitors of protein kinases and other key cellular targets implicated in cancer.

Inhibition of Hsp90 and Downstream Signaling

One of the notable mechanisms of action for some thieno[3,2-c]pyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.

By inhibiting the ATPase activity of Hsp90, these compounds can lead to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This disrupts multiple oncogenic signaling pathways simultaneously. A key pathway affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein.

Hsp90_Inhibition_Pathway Thienopyridine This compound Derivative Hsp90_active Hsp90_active Thienopyridine->Hsp90_active inhibits Client_Protein_folded Client_Protein_folded Akt_folded Akt_folded Client_Protein_unfolded Client_Protein_unfolded Akt_degraded Akt_degraded Client_Protein_unfolded->Akt_degraded misfolding leads to

Caption: Workflow for Biological Evaluation of Thienopyridine Derivatives.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. For specific applications, further optimization of the described protocols and in-depth biological characterization are recommended.

The Chemistry of Thieno[3,2-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs and serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of thieno[3,2-c]pyridines, with a focus on methodologies and data relevant to drug discovery and development.

Core Synthesis Strategies

The construction of the thieno[3,2-c]pyridine ring system can be broadly approached by two main strategies: annulation of a pyridine ring onto a pre-existing thiophene or, conversely, formation of a thiophene ring fused to a pyridine core. Key methodologies include the Gewald reaction, the Pictet-Spengler reaction, and various cyclization strategies starting from functionalized thiophenes.

Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes, which can be key intermediates for thieno[3,2-c]pyridines. The reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of tetrahydrothieno[3,2-c]pyridine derivatives, a cyclic ketone such as N-substituted 4-piperidone is employed.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline ring system, and its application has been extended to the synthesis of tetrahydrothieno[3,2-c]pyridines. This acid-catalyzed reaction involves the cyclization of a β-thienylethylamine with an aldehyde or ketone.

Key Biological Applications

Thieno[3,2-c]pyridine derivatives have demonstrated a wide range of pharmacological activities, most notably as antiplatelet agents. Other significant biological activities include antipsychotic, anticancer, and enzyme inhibitory effects.

Antiplatelet Activity: P2Y12 Receptor Antagonism

The most prominent application of the thieno[3,2-c]pyridine scaffold is in the development of antiplatelet drugs. Ticlopidine and its more potent successor, clopidogrel, are irreversible antagonists of the P2Y12 receptor, a crucial receptor in ADP-mediated platelet aggregation.[1][2] These prodrugs are metabolized in the liver to an active thiol-containing metabolite, which forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.[1] This prevents the downstream signaling cascade that results in platelet activation and aggregation.[1][2]

Antipsychotic Activity

Certain 4-(piperazinyl)thieno[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents.[3] These compounds exhibit high affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor, suggesting a potential atypical antipsychotic profile.[3]

Anticancer Activity

More recently, thieno[3,2-c]pyridine derivatives have been explored as potential anticancer agents. For instance, certain derivatives have shown inhibitory activity against heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous oncoproteins.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative thieno[3,2-c]pyridine derivatives, including synthetic yields and biological activity data.

Table 1: Synthesis Yields of Key Thieno[3,2-c]pyridine Intermediates

CompoundSynthetic MethodStarting MaterialsYield (%)Reference
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateGewald Reaction1-benzylpiperidin-4-one, ethyl 2-cyanoacetate, sulfurNot specified, but a general procedure is provided[6]
4-Chloro-6-methyl-3-phenyl-thieno[3,2-c]pyridineChlorination of the corresponding pyridinone6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one, POCl3Not specified, but a general procedure is provided[7]
4,5,6,7-Tetrahydrothieno[3,2-c]pyridinesPictet-Spengler Reaction2-(Thiophen-2-yl)ethanamine derivatives, aldehydesVaries depending on substrates[8]

Table 2: Biological Activity of Thieno[3,2-c]pyridine Derivatives

CompoundTargetActivityValueReference
Clopidogrel Active MetaboliteP2Y12 ReceptorIC50 (ADP-induced platelet aggregation)Varies based on experimental conditions[9]
Prasugrel Active MetaboliteP2Y12 ReceptorIC50 (ADP-induced platelet aggregation)Varies based on experimental conditions[9]
Compound 6i (a thieno[2,3-c]pyridine derivative)HSC3 (Head and Neck Cancer Cell Line)IC5010.8 µM[4][5]
Compound 6i (a thieno[2,3-c]pyridine derivative)T47D (Breast Cancer Cell Line)IC5011.7 µM[4][5]
Compound 6i (a thieno[2,3-c]pyridine derivative)RKO (Colorectal Cancer Cell Line)IC5012.4 µM[4][5]
4-(Piperazinyl)thieno[3,2-c]pyridine derivatives5-HT1 and 5-HT2 receptorsBinding Affinity (Ki)Varies depending on the derivative[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key thieno[3,2-c]pyridine intermediates.

Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate via Gewald Reaction

Source: Adapted from a general procedure for the synthesis of 2-aminothiophenes.[6][10]

Materials:

  • 1-Benzylpiperidin-4-one (10 mmol)

  • Ethyl 2-cyanoacetate (10 mmol)

  • Powdered sulfur (12 mmol)

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-benzylpiperidin-4-one (10 mmol) and ethyl 2-cyanoacetate (10 mmol) in DMF (6 ml), add powdered sulfur (12 mmol).

  • To the stirred mixture, add triethylamine (1.20 ml) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture with charcoal and pour it into crushed ice.

  • Collect the formed crystals by filtration and wash with water.

  • Recrystallize the product from ethanol to obtain the purified ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Synthesis of 4-Chlorothieno[3,2-c]pyridine Derivatives

Source: Adapted from a general procedure for the chlorination of thieno[3,2-c]pyridin-4-ones.[7]

Materials:

  • 6-Methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one (1.5 mmol)

  • Phosphorus oxychloride (POCl3) (15 ml)

Procedure:

  • Stir a mixture of 6-methyl-3-phenyl-5H-thieno[3,2-c]pyridin-4-one (362 mg, 1.5 mmol) and POCl3 (15 ml) for 3 hours at 120 °C.

  • After cooling, evaporate the POCl3 under reduced pressure.

  • Partition the crude residue between dichloromethane (25 ml) and a saturated sodium bicarbonate solution (25 ml).

  • Separate the organic phase, dry it over magnesium sulfate (MgSO4), and remove the solvent in vacuo to afford 4-chloro-6-methyl-3-phenyl-thieno[3,2-c]pyridine.

Visualizations

The following diagrams illustrate key concepts related to the chemistry and pharmacology of thieno[3,2-c]pyridines.

Synthesis_Workflow cluster_gewald Gewald Reaction cluster_pictet Pictet-Spengler Reaction cluster_functionalization Further Derivatization ketone N-Substituted 4-Piperidone gewald_product 2-Amino-4,5,6,7-tetrahydro- thieno[3,2-c]pyridine ketone->gewald_product nitrile Active Methylene Nitrile nitrile->gewald_product sulfur Sulfur sulfur->gewald_product core_scaffold Thieno[3,2-c]pyridine Core gewald_product->core_scaffold Oxidation/ Aromatization amine β-Thienylethylamine pictet_product Tetrahydrothieno[3,2-c]pyridine amine->pictet_product carbonyl Aldehyde/Ketone carbonyl->pictet_product pictet_product->core_scaffold Oxidation/ Aromatization bioactive_compounds Biologically Active Derivatives core_scaffold->bioactive_compounds Functionalization (e.g., amination, coupling)

Caption: General synthetic workflows for accessing the thieno[3,2-c]pyridine core.

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activation G_protein Gi Protein P2Y12->G_protein Activates Thienopyridine Thieno[3,2-c]pyridine (e.g., Clopidogrel) ActiveMetabolite Active Thiol Metabolite Thienopyridine->ActiveMetabolite Hepatic Metabolism ActiveMetabolite->P2Y12 Irreversible Inhibition AC Adenylyl Cyclase G_protein->AC Inhibits PlateletActivation Platelet Activation & Aggregation G_protein->PlateletActivation Promotes cAMP ↓ cAMP AC->cAMP Produces cAMP->PlateletActivation Inhibits

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and structural features. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of complex molecules containing this scaffold, enabling the formation of carbon-carbon bonds between the 2-position of the thieno[3,2-c]pyridine core and various aryl or heteroaryl moieties. This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2-Bromothieno[3,2-c]pyridine with a variety of boronic acids.

The successful execution of Suzuki-Miyaura coupling reactions with nitrogen-containing heterocycles like thieno[3,2-c]pyridine can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein are compiled from established methodologies for similar heteroaryl halides and serve as a robust starting point for reaction optimization.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on successful couplings of structurally related heteroaryl bromides and offer a foundation for developing a specific protocol.[1][2][3]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2)Toluene/H₂O10012-24ModerateA classic, cost-effective system, but may be prone to catalyst deactivation with pyridinic substrates.[2][3]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012-18Good to ExcellentA common and reliable single-component catalyst.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos are often effective for challenging heteroaryl couplings by stabilizing the catalyst.[3][4]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates; DMF can aid in the solubility of starting materials.[2]

Experimental Protocol

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DME/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R¹-Pd(II)L₂(X) Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R¹-Pd(II)L₂(R²) Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Boronic Acid, and Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation utilizing 2-Bromothieno[3,2-c]pyridine as a key building block. The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it through C-C bond formation is crucial for the development of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for the construction of C-C bonds. These reactions offer a broad substrate scope, functional group tolerance, and generally proceed under mild conditions. This guide presents detailed methodologies, quantitative data, and visual workflows for these key transformations involving this compound.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed C-C bond formation reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid, organostannane, or a copper acetylide) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium(II) center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-M PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime Byproduct M-X Transmetalation->Byproduct RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X Reactant2 R'-M

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Application Notes

The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. The nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to mitigate catalyst deactivation.

Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,2-dimethoxyethane (DME)/water, toluene/water, 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., DME/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)Toluene/H₂O100892
3-Cyanophenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)1,4-Dioxane/H₂O951678
2-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O901088

Note: The data presented in this table is representative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the boronic acid.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction, Washing, Drying) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Arylthieno[3,2-c]pyridine purify->product

Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.

Application Notes

The Sonogashira coupling of this compound provides a direct route to 2-alkynylthieno[3,2-c]pyridines. These products are valuable intermediates for the synthesis of more complex molecules, including conjugated systems and various heterocyclic compounds. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as a solvent.

Experimental Protocol

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2.5 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF70885
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT1295
Propargyl alcoholPd(PPh₃)₄ (4)CuI (8)Et₃NDMF501075

Note: The data presented in this table is representative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the alkyne.

Sonogashira_Workflow Sonogashira Coupling Workflow start Start reagents Combine this compound, Pd Catalyst, and CuI in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent_base Add Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT or Heat (50-80 °C) alkyne->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Workup (Filtration, Extraction, Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Alkynylthieno[3,2-c]pyridine purify->product

Experimental workflow for the Sonogashira coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.

Application Notes

The Stille coupling of this compound with various organostannanes allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. The choice of the palladium catalyst and ligands is crucial for achieving good yields and minimizing side reactions, such as homocoupling of the organostannane.

Experimental Protocol

The following is a general protocol for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)tin, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃, if required)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene).

  • Add the organostannane (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄ (3)-Toluene1101282
Tributyl(vinyl)tinPd₂(dba)₃ (2)PPh₃ (8)DMF801088
Tributyl(2-furyl)tinPd(PPh₃)₄ (4)-1,4-Dioxane1001675
Tributyl(methyl)tinPd(PPh₃)₄ (5)AsPh₃ (10)Toluene1102465

Note: The data presented in this table is representative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the organostannane.

Stille_Workflow Stille Coupling Workflow start Start reagents Combine this compound and Pd Catalyst in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent stannane Add Organostannane solvent->stannane heat Heat and Stir (80-110 °C) stannane->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Workup with KF solution (Extraction, Washing, Drying) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Substituted-thieno[3,2-c]pyridine purify->product

Experimental workflow for the Stille coupling.

Logical Relationships in Palladium-Catalyzed C-C Bond Formation

The choice of a specific palladium-catalyzed cross-coupling reaction depends on several factors, including the desired C-C bond, the availability and stability of the coupling partners, and the tolerance of functional groups. The following diagram illustrates the relationship between the starting material, the coupling partner, and the resulting C-C bond for the three discussed reactions.

Logical_Relationships Choice of Coupling Reaction for C-C Bond Formation Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Stille Stille Coupling Start->Stille Boronic Aryl/Heteroaryl Boronic Acid/Ester Suzuki->Boronic Coupling Partner Alkyne Terminal Alkyne Sonogashira->Alkyne Coupling Partner Stannane Organostannane (Aryl, Vinyl, Alkyl) Stille->Stannane Coupling Partner Aryl_Product 2-Arylthieno[3,2-c]pyridine (Csp²-Csp² bond) Boronic->Aryl_Product Product Alkynyl_Product 2-Alkynylthieno[3,2-c]pyridine (Csp²-Csp bond) Alkyne->Alkynyl_Product Product Subst_Product 2-Substituted-thieno[3,2-c]pyridine (Csp²-Csp², Csp²-Csp³ bond) Stannane->Subst_Product Product

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core allows for effective competition at the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors derived from 2-Bromothieno[3,2-c]pyridine, their biological evaluation, and the analysis of their impact on relevant signaling pathways.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from this compound and its derivatives against various kinase targets.

Table 1: Inhibitory Activity of Thieno[3,2-c]pyridine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
GSK-3β Inhibitor 1 GSK-3β3.1AR-A014418-
GSK-3β Inhibitor 2 GSK-3β4.4AR-A014418-
GSK-3β Inhibitor 3 GSK-3β3.4--
Pim-1 Inhibitor 1 Pim-119Staurosporine-
Pim-1 Inhibitor 2 Pim-144Staurosporine-
VEGFR-2 Inhibitor 1 VEGFR-221Sorafenib230
VEGFR-2 Inhibitor 2 VEGFR-233.4Sorafenib230
JAK3 Inhibitor 1 JAK31.8Tofacitinib-
JAK3 Inhibitor 2 JAK31.9Tofacitinib-

Note: Data is compiled from multiple sources and may have been generated using different assay conditions. Direct comparison of absolute values should be made with caution.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the thieno[3,2-c]pyridine scaffold.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates BAD BAD Pim1->BAD Phosphorylates (Inhibits) p21 p21/p27 Pim1->p21 Phosphorylates (Inhibits) MYC c-Myc Pim1->MYC Phosphorylates (Activates) Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibits Transcription Transcription MYC->Transcription Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->Pim1 Inhibits

Pim-1 Signaling Pathway Inhibition

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription (when stable) Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->GSK3B Inhibits JAK3_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Differentiation) pSTAT->GeneExpression Regulates Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->JAK3 Inhibits Suzuki_Coupling_Workflow Start Start: This compound + Arylboronic Acid ReactionSetup Reaction Setup: - Pd Catalyst - Base - Solvent Start->ReactionSetup Heating Heating under Inert Atmosphere ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Aryl-thieno[3,2-c]pyridine Purification->Product Kinase_Assay_Workflow PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions PlateSetup Plate Setup (384-well): Add Inhibitor/DMSO PrepareReagents->PlateSetup InitiateReaction Initiate Reaction: Add Kinase/Substrate and ATP PlateSetup->InitiateReaction Incubation Incubate at RT InitiateReaction->Incubation Detection Detection: Measure Signal (e.g., Luminescence) Incubation->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis

Application Notes and Protocols: Utilizing 2-Bromothieno[3,2-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2-Bromothieno[3,2-c]pyridine as a versatile fragment in drug discovery. This document outlines its potential applications, key biological targets, and detailed protocols for the synthesis and evaluation of derived compounds. The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, and the 2-bromo substitution offers a reactive handle for extensive chemical derivatization, particularly through cross-coupling reactions.

Introduction to this compound in Medicinal Chemistry

The thieno[3,2-c]pyridine core is a key structural component in molecules targeting a range of therapeutic areas. Its derivatives have shown potential as inhibitors of kinases, potassium channels, and other important biological targets. The bromine atom at the 2-position serves as a crucial synthetic handle, enabling the introduction of diverse aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications

Derivatives of the thieno[3,2-c]pyridine scaffold have been investigated for a variety of therapeutic applications, including:

  • Oncology: Inhibition of kinases such as Pim-1, which is implicated in cell survival and proliferation pathways, and targeting of potassium channels that are overexpressed in certain cancers.

  • Anti-inflammatory Diseases: Modulation of inflammatory signaling pathways.

  • Infectious Diseases: As antiviral agents, for instance, against the Hepatitis C Virus (HCV).

Data Presentation: Biological Activity of Thienopyridine Derivatives

While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table presents illustrative data from closely related thienopyridine isomers to demonstrate the potential biological activities that can be achieved. These examples serve as a guide for the expected potency of novel compounds synthesized from the this compound fragment.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference Isomer
TPD-1 Pim-1 KinaseEnzymatic Assay12.71-thieno[2,3-b]pyridine
TPD-2 Pim-1 KinaseEnzymatic Assay35.7-thieno[2,3-b]pyridine
TPD-3 Hsp90MTT Assay10.8HSC3thieno[2,3-c]pyridine
TPD-4 Hsp90MTT Assay11.7T47Dthieno[2,3-c]pyridine
TPD-5 Hsp90MTT Assay12.4RKOthieno[2,3-c]pyridine
TPD-6 Hsp90MTT Assay14.5HSC3thieno[2,3-c]pyridine

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-thieno[3,2-c]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add degassed DME and water in a 3:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound, Arylboronic acid, Pd Catalyst, Base Inert_Atmosphere Evacuate and backfill with Ar/N2 (3x) Reactants->Inert_Atmosphere Solvent Add degassed DME/Water Inert_Atmosphere->Solvent Heating Heat to 90-100 °C (4-12 h) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and dilute with Ethyl Acetate Monitoring->Quenching Extraction Wash with Water and Brine Quenching->Extraction Drying Dry over Na2SO4 and concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Product 2-Aryl-thieno[3,2-c]pyridine Characterization->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Survival Cell Survival & Proliferation Bcl2->Survival Pim1_Gene Pim-1 Gene Transcription STAT_dimer->Pim1_Gene activates Pim1_Gene->Pim1 expresses Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor Thieno_Pyridine Thieno[3,2-c]pyridine Derivative Thieno_Pyridine->Pim1 inhibits G cluster_membrane Cell Membrane K_Channel Potassium Channel (e.g., Kv1.3, EAG1) K_efflux K+ Efflux K_Channel->K_efflux Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Ca_Influx Ca2+ Influx Membrane_Potential->Ca_Influx enhances driving force Downstream_Signaling Downstream Signaling (e.g., Calcineurin/NFAT) Ca_Influx->Downstream_Signaling Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Thieno_Pyridine Thieno[3,2-c]pyridine Derivative Thieno_Pyridine->K_Channel inhibits

Functionalization of the Thieno[3,2-c]pyridine Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system due to its significant and diverse biological activities. Its derivatives have garnered considerable interest in medicinal chemistry, serving as key building blocks in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.[1] This document provides detailed application notes and experimental protocols for the functionalization of the thieno[3,2-c]pyridine ring system, focusing on key synthetic strategies and their applications in drug discovery.

Introduction to the Thieno[3,2-c]pyridine System

The thieno[3,2-c]pyridine ring system is a bicyclic heterocycle composed of a fused thiophene and pyridine ring. This arrangement imparts unique electronic properties and a rigid conformational framework, making it an attractive scaffold for interaction with various biological targets. Functionalization of this core structure allows for the modulation of its physicochemical properties and biological activity, enabling the development of potent and selective drug candidates. Key areas of application for thieno[3,2-c]pyridine derivatives include their use as platelet aggregation inhibitors, antipsychotics, and enzyme inhibitors.

Key Functionalization Strategies and Protocols

This section details experimental protocols for key reactions used to functionalize the thieno[3,2-c]pyridine ring system.

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are valuable intermediates and biologically active molecules. This reaction involves the cyclization of a β-thienylethylamine with an aldehyde or ketone.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol is adapted from established methods for the synthesis of the tetrahydrothieno[3,2-c]pyridine core.

Materials:

  • 2-(Thiophen-3-yl)ethanamine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Methanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Expected Yield: 70-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Pictet-Spengler Reaction

pictet_spengler Pictet-Spengler Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Isolation cluster_product Final Product thienylethylamine 2-(Thiophen-3-yl)ethanamine mixing Mixing in Solvent (e.g., Methanol) thienylethylamine->mixing formaldehyde Formaldehyde formaldehyde->mixing acidification Acidification (e.g., HCl) mixing->acidification reflux Reflux (4-6 hours) acidification->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration washing Washing (cold Diethyl Ether) filtration->washing drying Drying washing->drying product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl drying->product

Caption: Workflow for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and is highly effective for the functionalization of the thieno[3,2-c]pyridine scaffold. This reaction involves the palladium-catalyzed coupling of a halo-thieno[3,2-c]pyridine with a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-thieno[3,2-c]pyridine

This generalized protocol can be adapted for coupling various aryl and heteroaryl boronic acids.

Materials:

  • 6-Bromo-thieno[3,2-c]pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 6-bromo-thieno[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-95% (highly dependent on the coupling partners)

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdl2_x R¹-Pd(II)L₂-X oxidative_addition->r1_pdl2_x transmetalation Transmetalation r1_pdl2_x->transmetalation r1_pdl2_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pdl2_r2 reductive_elimination Reductive Elimination r1_pdl2_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1_x R¹-X (Thienopyridine-Br) r1_x->oxidative_addition r2_b_oh2 R²-B(OH)₂ (Arylboronic Acid) r2_b_oh2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine Derivatives

Derivatives containing a piperazine moiety at the 4-position of the thieno[3,2-c]pyridine ring have shown promise as antipsychotic agents.[2] These are typically synthesized via nucleophilic aromatic substitution of a 4-halo-thieno[3,2-c]pyridine.

Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Materials:

  • 4-Chloro-thieno[3,2-c]pyridine

  • Piperazine (excess)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-thieno[3,2-c]pyridine (1.0 eq) in DMF.

  • Add piperazine (3.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(piperazin-1-yl)thieno[3,2-c]pyridine.

Expected Yield: 65-80%

Applications in Drug Discovery and Quantitative Data

The functionalized thieno[3,2-c]pyridine derivatives have been explored for various therapeutic applications. This section summarizes some of the key findings and presents the associated quantitative data in tabular format.

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been investigated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[1][3]

Table 1: hPNMT Inhibitory Potency of Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines [1]

CompoundhPNMT Kᵢ (µM)α₂-Adrenoceptor Kᵢ (µM)Selectivity (α₂ Kᵢ / hPNMT Kᵢ)
1 HH2.80.80.29
2 NO₂H1.53.52.3
3 CNH1.82.91.6
4 BrH0.91.51.7
5 HCH₃1.22.52.1
6 BrCH₃0.54.28.4

Data extracted from Grunewald et al. (2008).[1]

Potential Antipsychotic Agents

4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives linked to various imide moieties have shown significant affinity for serotonin (5-HT) and dopamine receptors, indicating their potential as antipsychotic agents.[2]

Table 2: Receptor Binding Affinities of Selected Thieno[3,2-c]pyridine Derivatives [2]

Compound5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)D₂ (Kᵢ, nM)
22 1.52.3250
33 0.81.1180

Data represents the binding affinities of lead prototypes from the study by Mokrosz et al.[2]

Signaling Pathways and Mechanisms of Action

Dopamine and Serotonin Pathways in Antipsychotic Action

The therapeutic effects of many antipsychotic drugs are attributed to their interaction with dopamine D₂ and serotonin 5-HT₂A receptors in the brain. The thieno[3,2-c]pyridine derivatives with high affinity for these receptors are thought to modulate these neurotransmitter systems to achieve their antipsychotic effects.

Simplified Dopaminergic and Serotonergic Signaling

signaling_pathway Simplified Dopaminergic and Serotonergic Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa_neuron Dopaminergic Neuron d2_receptor D₂ Receptor dopa_neuron->d2_receptor Dopamine ht_neuron Serotonergic Neuron ht2a_receptor 5-HT₂A Receptor ht_neuron->ht2a_receptor Serotonin downstream Downstream Signaling (e.g., cAMP, Ca²⁺) d2_receptor->downstream ht2a_receptor->downstream thieno_derivative Thieno[3,2-c]pyridine Derivative thieno_derivative->d2_receptor Antagonism thieno_derivative->ht2a_receptor Antagonism

Caption: Interaction of thieno[3,2-c]pyridine derivatives with key receptors.

Conclusion

The thieno[3,2-c]pyridine ring system is a versatile scaffold that can be functionalized through various synthetic methodologies to produce a wide array of biologically active compounds. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising heterocyclic system for the development of novel therapeutics. The continued investigation into the functionalization of the thieno[3,2-c]pyridine core is expected to yield new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Arylation of 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of aryl substituents at the 2-position of this scaffold via cross-coupling reactions is a critical strategy in medicinal chemistry for generating novel molecular entities with diverse pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, provide powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylthieno[3,2-c]pyridines.[1][2]

This document provides detailed experimental protocols for the arylation of 2-Bromothieno[3,2-c]pyridine using two primary palladium-catalyzed methods: the Suzuki-Miyaura coupling and the Stille coupling.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[3] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. Microwave-assisted protocols can significantly reduce reaction times.[4][5]

General Reaction Scheme:
Suzuki-Miyaura reaction scheme for this compound

General Reaction for Suzuki-Miyaura Coupling

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related heteroaryl bromides.[4]

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) (2.0 - 3.0 equiv).[4][6]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.[1][4]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio), to a concentration of 0.1 - 0.5 M.[4]

  • Reaction Setup: Seal the vial tightly with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthieno[3,2-c]pyridine.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of heteroaryl bromides. Yields are estimates based on similar transformations and should be optimized for this specific substrate.

ComponentReagent/ConditionStoichiometry/ValuePurpose
Substrate This compound1.0 equivAryl halide source
Coupling Partner Arylboronic Acid1.2 - 1.5 equivAryl group source
Catalyst Pd(PPh₃)₄3 - 5 mol%Palladium(0) source
Base K₂CO₃ or KF2.0 - 3.0 equivActivates boronic acid
Solvent 1,4-Dioxane/Water (4:1)~0.2 MReaction medium
Temperature 120 - 150 °C (Microwave)-Provides activation energy
Time 10 - 30 min-Reaction duration
Typical Yield -70 - 95%Product yield range

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Arylboronic Acid, and Base to Vial B 2. Add Palladium Catalyst and Ligand A->B C 3. Add Degassed Solvent B->C D 4. Seal Vial and Place in Microwave Reactor C->D E 5. Irradiate at 120-150 °C for 10-30 min D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool, Dilute with Organic Solvent F->G H 8. Wash with Water and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Suzuki_Mechanism pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln(Br) pd0->oa_complex Ar-Br oa_label Oxidative Addition trans_intermediate [Ar-Pd(II)Ln-Ar']+ oa_complex->trans_intermediate Ar'B(OH)₂ Base trans_label Transmetalation re_complex Ar-Pd(II)Ln-Ar' trans_intermediate->re_complex re_complex->pd0 product Ar-Ar' re_complex->product re_label Reductive Elimination Stille_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound to Flame-Dried Flask B 2. Add Anhydrous Solvent and Arylstannane A->B C 3. Add Pd Catalyst and Additives B->C D 4. Heat Mixture to 80-110 °C with Stirring C->D E 5. Monitor by TLC/LC-MS (12-24 h) D->E F 6. Cool, Dilute, and Wash with aq. KF to Remove Tin E->F G 7. Wash with Water and Brine F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Flash Chromatography H->I Stille_Mechanism pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln(Br) pd0->oa_complex Ar-Br oa_label Oxidative Addition trans_complex Ar-Pd(II)Ln-Ar' oa_complex->trans_complex Ar'-SnR₃ trans_label Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product re_label Reductive Elimination

References

Application of 2-Bromothieno[3,2-c]pyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The thienopyridine scaffold is a significant heterocyclic system in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. Thienopyrimidine derivatives, which are structurally similar to purines, have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in oncology.[1][2] The thieno[3,2-c]pyridine core, in particular, serves as a versatile starting point for the development of novel therapeutic agents. The presence of a bromine atom at the 2-position of the thieno[3,2-c]pyridine ring offers a reactive handle for introducing diverse chemical moieties through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the synthesized compounds against various cancer-related targets.

Derivatives of the broader thienopyridine class have shown potent inhibitory activity against several key targets in cancer signaling pathways, including receptor tyrosine kinases (RTKs), the PI3K/AKT/mTOR pathway, and heat shock protein 90 (Hsp90).[6][7][8] For instance, various thieno[2,3-b]pyridine, thieno[2,3-c]pyridine, and thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated, exhibiting significant cytotoxicity against a range of human cancer cell lines.[1][8][9] While specific anticancer agents directly synthesized from 2-Bromothieno[3,2-c]pyridine are not extensively documented in publicly available literature, the established reactivity of the 2-bromopyridine moiety suggests its high potential as a key intermediate in the synthesis of novel kinase inhibitors and other anticancer compounds. The protocols and data presented herein provide a framework for leveraging this compound in the discovery and development of next-generation oncology therapeutics.

Quantitative Data on Anticancer Activity of Thienopyridine Derivatives

The following table summarizes the in vitro anticancer and kinase inhibitory activities of various thienopyridine derivatives, demonstrating the potential of this scaffold in cancer therapy. It is important to note that these compounds are structurally related to derivatives that could be synthesized from this compound.

Compound ID/SeriesThienopyridine CoreTarget/Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Pyridine-ureas 8e PyridineMCF-70.22 (48h), 0.11 (72h)[10]
Pyridine-ureas 8n PyridineMCF-71.88 (48h), 0.80 (72h)[10]
Pyridine-ureas 8b PyridineVEGFR-25.0 ± 1.91[10]
Pyridine-ureas 8e PyridineVEGFR-23.93 ± 0.73[10]
Thieno[2,3-c]pyridine 6i Thieno[2,3-c]pyridineHSC310.8[8]
T47D11.7[8]
RKO12.4[8]
MCF-716.4[8]
Thieno[2,3-c]pyridine 6a Thieno[2,3-c]pyridineHSC314.5[8]
RKO24.4[8]
Pyridine-Thiazole 3 PyridineHL-600.57[9]
Thieno[2,3-b]pyridine 3c Thieno[2,3-b]pyridinePim-135.7[1]
Thieno[2,3-b]pyridine 5b Thieno[2,3-b]pyridinePim-112.71[1]

Experimental Protocols

Protocol 1: Representative Synthesis of a 2-Arylaminothieno[3,2-c]pyridine Derivative via Buchwald-Hartwig Amination

This protocol describes a representative method for the synthesis of a potential anticancer agent starting from this compound using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds.[2][3][4][11]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.04 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) to the mixture.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylaminothieno[3,2-c]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Synthesized thieno[3,2-c]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere at 37 °C with 5% CO₂.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow

G Synthetic and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Buchwald-Hartwig Amination A->C B Substituted Aniline B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Synthesized Compound E->F Lead Compound H MTT Assay F->H G Cancer Cell Lines G->H I Data Analysis (IC50 Determination) H->I

A representative workflow for synthesis and evaluation.
Signaling Pathway

G Targeting the PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thienopyridine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

PI3K/AKT/mTOR pathway targeted by kinase inhibitors.

References

Synthesis of 2-arylthieno[3,2-c]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-arylthieno[3,2-c]pyridines represent a class of molecules with significant potential in medicinal chemistry. This document provides detailed application notes and protocols for the step-by-step synthesis of these valuable compounds, focusing on a robust and widely applicable Suzuki-Miyaura cross-coupling strategy.

The primary approach detailed herein involves the synthesis of a key intermediate, 2-bromothieno[3,2-c]pyridine, followed by its palladium-catalyzed cross-coupling with various arylboronic acids. An alternative direct C-H arylation method is also discussed as a potential route.

Synthetic Strategy Overview

The principal synthetic pathway is a two-step process:

  • Synthesis of the Thieno[3,2-c]pyridine Core and Subsequent Bromination: This involves the construction of the fused heterocyclic system, followed by selective bromination at the 2-position to yield the key this compound intermediate.

  • Suzuki-Miyaura Cross-Coupling: The 2-bromo intermediate is then coupled with a variety of arylboronic acids in the presence of a palladium catalyst to afford the target 2-arylthieno[3,2-c]pyridines.

An alternative, more direct approach involves the C-H arylation of the thieno[3,2-c]pyridine core, which circumvents the need for a halogenated intermediate.

Synthesis_Workflow cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Direct C-H Arylation Start Starting Materials Thieno_Core Thieno[3,2-c]pyridine Synthesis Start->Thieno_Core Bromination Bromination at C2 Thieno_Core->Bromination Bromo_Intermediate This compound Bromination->Bromo_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Bromo_Intermediate->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Final_Product_1 2-Arylthieno[3,2-c]pyridine Suzuki_Coupling->Final_Product_1 Start_2 Starting Materials Thieno_Core_2 Thieno[3,2-c]pyridine Synthesis Start_2->Thieno_Core_2 CH_Arylation Direct C-H Arylation Thieno_Core_2->CH_Arylation Aryl_Halide Aryl Halide/Boronic Acid Aryl_Halide->CH_Arylation Final_Product_2 2-Arylthieno[3,2-c]pyridine CH_Arylation->Final_Product_2

Caption: Overall synthetic workflow for 2-arylthieno[3,2-c]pyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of the Thieno[3,2-c]pyridine Core (General Procedure)

A one-pot sequence starting from aryl 4-chloropyridin-3-yl ketones can be performed to afford 2,3-disubstituted thieno[3,2-c]pyridines.[1] For the unsubstituted core, a suitable starting material would be required.

Step 2: Bromination of Thieno[3,2-c]pyridine

A general procedure for the bromination of thienopyridines involves the use of N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF).

  • Procedure: To a solution of thieno[3,2-c]pyridine (1.0 eq.) in anhydrous THF, add N-bromosuccinimide (1.0-1.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthieno[3,2-c]pyridines

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines and bromo-thienopyridines.[2][3]

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

    • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, 3:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a related compound, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, with various arylboronic acids and esters.[2] These values can serve as a benchmark for the synthesis of 2-arylthieno[3,2-c]pyridines.

Aryl Boronic Acid/EsterProductYield (%)
Phenylboronic acid pinacol esterMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74
Potassium p-tolyltrifluoroborateMethyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84
Potassium 4-methoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70
Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
Potassium (4-cyanophenyl)trifluoroborateMethyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate35
4-Pyridine boronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
Potassium 3-furanylboronateMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Alternative Synthetic Route: Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the thieno[3,2-c]pyridine core.[4] This method typically involves the reaction of the heterocycle with an aryl halide in the presence of a palladium catalyst and a suitable oxidant and base.

CH_Arylation_Mechanism Thienopyridine Thieno[3,2-c]pyridine Intermediate_1 Palladacycle Intermediate Thienopyridine->Intermediate_1 C-H Activation Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_1->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Intermediate_2 Ar-Pd(IV)-Intermediate Oxidative_Addition->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Final_Product 2-Arylthieno[3,2-c]pyridine Reductive_Elimination->Final_Product

Caption: Plausible mechanism for direct C-H arylation.
Protocol 3: Direct C-H Arylation of Thieno[3,2-c]pyridine (General Procedure)

This generalized protocol is based on direct arylation methods for related thienopyridine systems.[4]

  • Materials:

    • Thieno[3,2-c]pyridine (1.0 eq.)

    • Aryl bromide (1.5-2.0 eq.)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

    • Ligand (e.g., PCy₃·HBF₄, 10-20 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq.)

    • Solvent (e.g., Toluene or DMF)

  • Procedure:

    • In a reaction tube, combine thieno[3,2-c]pyridine, the aryl bromide, palladium catalyst, ligand, and base.

    • Add the solvent and seal the tube.

    • Heat the mixture to 100-120 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • The combined organic layers are dried, filtered, and concentrated.

    • The product is purified by column chromatography.

Conclusion

The synthesis of 2-arylthieno[3,2-c]pyridines is readily achievable through a Suzuki-Miyaura cross-coupling approach, which offers versatility in the introduction of various aryl substituents. While the synthesis of the this compound intermediate requires a dedicated synthetic step, the subsequent coupling reaction is generally high-yielding and robust. The alternative direct C-H arylation presents a more streamlined approach, though optimization of reaction conditions for regioselectivity and yield may be necessary. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and potential applications of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions on 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds. The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous pharmaceutical agents, acting as kinase inhibitors, antithrombotic agents, and more. The targeted amination of this scaffold, specifically at the 2-position, allows for the introduction of diverse amine functionalities, facilitating the exploration of structure-activity relationships in drug discovery programs.

These application notes provide detailed protocols and reaction parameters for the Buchwald-Hartwig amination of 2-Bromothieno[3,2-c]pyridine with various amines. The methodologies are based on established procedures for similar heterocyclic systems and aim to serve as a comprehensive guide for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted thieno[3,2-c]pyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.

Visualization of the Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Amido Palladium-Amido Complex AmineCoord->Amido Base -HBase+ Amido->Pd0 Reductive Elimination (Ar-NR2) Product N-Aryl-thieno[3,2-c]pyridin-2-amine ArylHalide This compound Amine Amine (R2NH)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are representative examples for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst/ligand/base loading) may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Coupling with Arylamines

This protocol is adapted from procedures for the amination of other bromopyridine systems.[4]

Materials:

  • This compound

  • Arylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or (±)-BINAP

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylamine (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-thieno[3,2-c]pyridin-2-amine.

Protocol 2: Procedure for Coupling with Volatile Aliphatic Amines

This protocol is adapted for use with lower boiling point amines.[1][5]

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppp (0.075 mmol, 7.5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (3 mL), followed by the aliphatic amine (1.5 mmol).

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 2-bromopyridine analogues, which can be used as a starting point for the optimization of reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11085-95
24-MethoxyanilinePd(OAc)₂ (3)(±)-BINAP (4.5)NaOtBuToluene10080-90
3MorpholinePd(OAc)₂ (5)dppp (7.5)NaOtBuToluene8075-90
4BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF6570-85

Yields are estimates based on reactions with similar substrates and will vary depending on the specific amine and optimized conditions.

Experimental Workflow Visualization

Buchwald-Hartwig Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reactants to Schlenk Tube (Aryl Bromide, Amine, Base, Catalyst, Ligand) B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these protocols and considering the provided reaction parameters, researchers can effectively synthesize a variety of N-substituted thieno[3,2-c]pyridin-2-amines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for 2-Bromothieno[3,2-c]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothieno[3,2-c]pyridine is a heterocyclic building block of growing interest in materials science, particularly for the synthesis of novel organic semiconductors. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) moieties make it an attractive component for creating donor-acceptor (D-A) type conjugated polymers. These materials are foundational for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom provides a reactive site for common cross-coupling reactions, enabling its incorporation into larger π-conjugated systems.

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The thieno[3,2-c]pyridine core, when incorporated into a polymer backbone, can influence the material's electronic properties, molecular packing, and, consequently, its performance in devices.

A notable example involves the use of a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo (TPyI) building block in the synthesis of D-A polymers for OFETs.[1] While not directly starting from this compound, the resulting polymers contain the core structure and demonstrate its potential for achieving high charge carrier mobilities.

Data Presentation: Performance of Thieno[3,2-c]pyridine-based Polymers

The following table summarizes the performance of two polymers, a regioirregular (ri-PTPyI2T) and a regioregular (rr-PTPyI2T) version, which incorporate the thieno[3,2-c]pyridine-4,6-dione isoindigo unit. This data highlights the potential of the thieno[3,2-c]pyridine core in achieving high-performance organic semiconductors.[1]

Polymer IDOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²V⁻¹s⁻¹)
ri-PTPyI2T1.19-5.36-3.780.14
rr-PTPyI2T1.19-5.38-3.800.32

Experimental Protocols

The synthesis of conjugated polymers using this compound typically involves palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling. These reactions create C-C bonds between the thienopyridine unit and a comonomer.

Protocol 1: General Procedure for Stille Polymerization

This protocol is a general method for the copolymerization of a dibrominated monomer (like a derivative of this compound) with a distannylated comonomer, adapted from the synthesis of TPyI-based polymers.[1]

Materials:

  • Dibromo-thieno[3,2-c]pyridine derivative (Monomer A) (1.0 equiv)

  • Distannyl comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (Monomer B) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)

  • Anhydrous and degassed chlorobenzene

Procedure:

  • To a flame-dried Schlenk tube, add Monomer A (1.0 equiv), Monomer B (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and P(o-tol)₃ (0.08 equiv) under an inert atmosphere (e.g., argon).

  • Add anhydrous and degassed chlorobenzene to achieve a monomer concentration of approximately 0.1 M.

  • Degas the solution with argon for 20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform to extract the polymer product.

  • Concentrate the chloroform fraction and precipitate the polymer again in methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 2: General Procedure for Suzuki Polymerization

This protocol provides a general framework for the Suzuki coupling of this compound with a diboronic ester comonomer.

Materials:

  • This compound (or a dibrominated derivative) (1.0 equiv)

  • Diboronic acid or ester comonomer (e.g., a diborylated fluorene) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.06 equiv)

  • A base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the diboronic ester comonomer (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and the phosphine ligand (0.06 equiv).

  • Add the base (3.0 equiv).

  • Add the anhydrous and degassed solvent system.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 24-72 hours, monitoring the reaction by a suitable method (e.g., GPC, NMR of aliquots).

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the crude polymer and wash with methanol and water.

  • Purify the polymer using Soxhlet extraction or column chromatography.

  • Dry the purified polymer under vacuum.

Mandatory Visualization

Stille_Polymerization_Workflow Monomer_A This compound (Monomer A) Reaction_Vessel Schlenk Flask (Inert Atmosphere) Monomer_A->Reaction_Vessel Monomer_B Organotin Comonomer (e.g., Distannylthiophene) Monomer_B->Reaction_Vessel Catalyst_System Pd₂(dba)₃ / P(o-tol)₃ Chlorobenzene Catalyst_System->Reaction_Vessel Heating Heating (e.g., 110°C, 48h) Reaction_Vessel->Heating Polymerization Precipitation Precipitation in Methanol Heating->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation->Purification Final_Polymer Conjugated Polymer Purification->Final_Polymer

Caption: Workflow for Stille Polymerization of this compound.

Suzuki_Polymerization_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Ar-Pd-X] RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd-Ar'] RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Polymer Chain Growth) RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd ArylBoronic Comonomer (Ar'-B(OR)₂) ArylBoronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic Cycle of Suzuki Cross-Coupling Polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction yield for 2-Bromothieno[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why can the Suzuki coupling of this compound be challenging?

A1: The Suzuki coupling of this compound can present challenges due to the electronic properties of the heterocyclic system. The thieno[3,2-c]pyridine core is an electron-deficient system, which can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

Q2: What are the most common side reactions to watch for?

A2: The most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid or ester coupling partner, where it is replaced by a hydrogen atom. This can be catalyzed by the base or the palladium catalyst. To minimize this, ensure the reaction is thoroughly degassed and consider using more stable boronic esters (e.g., pinacol esters).[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the this compound. Optimizing the catalyst and ligand system can often suppress homocoupling.[1]

Q3: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere?

A3: Yes, it is highly recommended. The presence of oxygen can lead to the degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[3] For reproducible and optimal results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[3]

Q4: Can the choice of boronic acid derivative impact the reaction?

A4: Absolutely. While boronic acids are commonly used, boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable and less prone to protodeboronation.[1][4] If you are experiencing issues with boronic acid decomposition, switching to a more robust derivative is a sound strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst system. 2. Inefficient base. 3. Unsuitable solvent. 4. Low reaction temperature.1. Screen different palladium catalysts and ligands. Electron-rich and bulky ligands (e.g., SPhos, XPhos) are often effective for heteroaryl bromides.[3][5] 2. Test a range of bases. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ often give better results than weaker ones.[3] 3. Aprotic polar solvents like dioxane, THF, or DMF are good starting points.[3][6] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3]
Significant Homocoupling of Boronic Acid 1. Slow transmetalation step. 2. Presence of oxygen. 3. Inappropriate catalyst system.1. Increase the reaction temperature moderately. 2. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[3] 3. Bidentate ligands like dppf can sometimes reduce homocoupling.[1]
Dehalogenation of this compound 1. High reaction temperature or prolonged reaction time. 2. Certain bases or solvents promoting the side reaction.1. Reduce the reaction temperature or time. 2. Screen different bases and solvents. The choice of base can play a crucial role in minimizing dehalogenation.[7]
Catalyst Turns Black (Palladium Black Formation) 1. Insufficient ligand to stabilize the Pd(0) species. 2. High reaction temperature. 3. Impurities in reagents or solvents.1. Slightly increase the ligand-to-palladium ratio. 2. Lower the reaction temperature. 3. Use purified reagents and anhydrous, degassed solvents.[1]

Data on Reaction Components

The following tables summarize the influence of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions for similar 2-substituted pyridinic substrates. This data should serve as a starting point for the optimization of the reaction with this compound.

Table 1: Influence of Catalyst and Ligand on Yield [3]

Catalyst Precursor (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighA bulky, electron-rich ligand that can stabilize the catalyst.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often provides reproducible results.
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.

Table 2: Influence of Base and Solvent on Yield [3][6]

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Reactants: This compound Boronic Acid/Ester Base Inert Establish Inert Atmosphere Prep->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst and Ligand Solvent->Catalyst Heat Heat to 80-110 °C Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Analysis Characterize Product Purify->Analysis

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki Start Low or No Yield Cat_Base Screen Catalyst, Ligand, and Base Start->Cat_Base Solvent_Temp Optimize Solvent and Temperature Cat_Base->Solvent_Temp No Improvement Success Improved Yield Cat_Base->Success Improvement Boronic_Acid Consider Boronic Ester/Trifluoroborate Solvent_Temp->Boronic_Acid No Improvement Solvent_Temp->Success Improvement Boronic_Acid->Success Improvement

References

Technical Support Center: Functionalization of 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 2-Bromothieno[3,2-c]pyridine. This resource is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

Before diving into specific issues for each reaction type, consider this general workflow for troubleshooting unexpected results in your functionalization experiments.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Targeted Troubleshooting cluster_solution Resolution A Low or No Product Yield C Verify Starting Material Purity and Reagent Quality A->C B Multiple Unidentified Spots by TLC/LC-MS B->C G Consider Purification Challenges B->G D Confirm Reaction Setup and Conditions (Temperature, Atmosphere, Stirring) C->D E Review Common Side Reactions for the Specific Coupling D->E F Optimize Reaction Parameters (Catalyst, Ligand, Base, Solvent) E->F H Implement Optimized Protocol F->H I Develop Alternative Purification Strategy G->I H->A Re-evaluate I->B Re-evaluate

Caption: General troubleshooting workflow for functionalization reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, researchers may encounter several side reactions when functionalizing this compound.

FAQs and Troubleshooting

Q1: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this?

A1: Homocoupling of boronic acids to form biaryl byproducts is a common issue, often promoted by the presence of oxygen.[1]

  • Troubleshooting Steps:

    • Ensure Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are recommended.[1]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

    • Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might facilitate homocoupling.

    • Optimize Reaction Conditions: In some cases, adjusting the catalyst, ligand, or base can disfavor the homocoupling pathway.

Q2: My main byproduct is the debrominated starting material (thieno[3,2-c]pyridine). What causes this and how can I prevent it?

A2: Protodebromination, the replacement of the bromine atom with hydrogen, is a frequent side reaction. This can be caused by impurities in reagents or side reactions of the catalytic cycle.

  • Troubleshooting Steps:

    • Use Anhydrous and Degassed Solvents: Moisture and oxygen can contribute to protodebromination.

    • Choice of Base: The choice of base can influence this side reaction. Consider screening different bases to find one that minimizes this pathway.

    • Stable Boronic Acid Derivatives: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes reduce the incidence of protodebromination.[1]

Q3: The reaction is sluggish and does not go to completion, leaving unreacted this compound. What can I do to improve the conversion?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation and inefficient transmetalation. The electron-deficient nature of the pyridine ring and the potential for the nitrogen to coordinate with the palladium catalyst can make this substrate challenging.[1]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: For electron-deficient heteroaryl halides, using bulky, electron-rich phosphine ligands can be beneficial.

    • Base Strength: The transmetalation step is base-mediated. A stronger base may be required to facilitate this step effectively.[1]

    • Solvent and Solubility: Ensure that all starting materials are soluble in the chosen solvent system. Poor solubility can lead to a slow reaction rate.[1]

    • Temperature: Increasing the reaction temperature may improve the rate of reaction, but be mindful of potential catalyst decomposition at excessively high temperatures.

ParameterRecommended ConditionPotential Issue if Not Optimized
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Low yield, incomplete reaction
Ligand Electron-rich, bulky phosphinesCatalyst deactivation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inefficient transmetalation, protodeboronation
Solvent Dioxane/H₂O, Toluene, DMFPoor solubility, side reactions
Atmosphere Inert (Argon or Nitrogen)Homocoupling, catalyst decomposition

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture under a positive flow of argon.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. When applied to this compound, specific challenges may arise.

FAQs and Troubleshooting

Q1: My reaction is producing a significant amount of the debrominated thieno[3,2-c]pyridine. How can I avoid this?

A1: This side product arises from hydrodehalogenation, which can compete with the desired amination. It can be a result of β-hydride elimination from the palladium-amido intermediate.[2]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress β-hydride elimination.

    • Base Selection: The nature and strength of the base can influence the rate of hydrodehalogenation. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.

    • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired reductive elimination.

Q2: The reaction is not proceeding, and I observe decomposition of my catalyst (formation of palladium black). What is causing this?

A2: Catalyst decomposition into palladium black is a common failure mode in Buchwald-Hartwig aminations. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio. The nitrogen atom of the thieno[3,2-c]pyridine substrate can also contribute to catalyst poisoning.

  • Troubleshooting Steps:

    • Ligand Choice: Use bulky, electron-rich ligands that stabilize the palladium catalyst and prevent aggregation.

    • Temperature Management: Avoid excessively high temperatures. If the reaction is slow, it is often better to increase the reaction time rather than the temperature.

    • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.

    • Pre-catalyst vs. In situ generation: Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

Q3: I am attempting to couple a primary amine, but the yields are very low. Are there specific conditions for primary amines?

A3: Primary amines can be more challenging substrates in Buchwald-Hartwig amination and may require specific ligand systems to achieve good yields.

  • Troubleshooting Steps:

    • Ligand Selection: Certain ligands have been specifically designed for the coupling of primary amines. Consider using ligands such as BrettPhos.[3]

    • Protecting Groups: In some cases, using an ammonia equivalent or a protected amine that is deprotected in a subsequent step can be a successful strategy.

ParameterRecommended ConditionPotential Issue if Not Optimized
Catalyst Pd₂(dba)₃, Pd(OAc)₂Low yield, catalyst decomposition
Ligand XPhos, SPhos, BrettPhosHydrodehalogenation, low reactivity
Base NaOtBu, K₃PO₄, Cs₂CO₃Incomplete reaction, side reactions
Solvent Toluene, DioxanePoor solubility, catalyst decomposition
Temperature 80-110 °CCatalyst decomposition at high temperatures

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene followed by morpholine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

FAQs and Troubleshooting

Q1: My Sonogashira reaction is giving low yields and a complex mixture of byproducts. What are the likely causes?

A1: Low yields in Sonogashira couplings can be due to several factors, including catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and protodebromination of the starting material.

  • Troubleshooting Steps:

    • Strictly Anhydrous and Anaerobic Conditions: The Sonogashira reaction is sensitive to both oxygen and moisture. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is run under a positive pressure of an inert gas.

    • Copper(I) Co-catalyst: The copper(I) co-catalyst is crucial for the reaction but can also promote Glaser coupling. Ensure you are using a reliable source of CuI and that it is added under inert conditions. In some cases, running the reaction "copper-free" with a suitable ligand system may be beneficial.

    • Base: An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure the base is dry and of high purity.

Q2: I am observing the formation of a significant amount of a diyne byproduct. How can I suppress this?

A2: The formation of a diyne is due to the Glaser homocoupling of the terminal alkyne, which is often catalyzed by the copper(I) salt in the presence of oxygen.

  • Troubleshooting Steps:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is completely free of air.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to increased byproduct formation.

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.

ParameterRecommended ConditionPotential Issue if Not Optimized
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Low yield, incomplete reaction
Co-catalyst CuIGlaser homocoupling
Base Et₃N, i-Pr₂NEtIncomplete reaction
Solvent THF, DMFPoor solubility, side reactions
Atmosphere Inert (Argon or Nitrogen)Glaser homocoupling, catalyst decomposition

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 eq.) and phenylacetylene (1.2 eq.) in anhydrous and degassed THF.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triethylamine (2.0 eq.) under a positive flow of argon.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange, typically with an organolithium reagent, is a powerful method to generate a nucleophilic thieno[3,2-c]pyridyl species for subsequent reaction with an electrophile. However, this reaction is fraught with potential side reactions.

FAQs and Troubleshooting

Q1: After quenching my lithium-halogen exchange reaction with an electrophile, I am recovering mostly the debrominated starting material. What is happening?

A1: This is likely due to protonation of the highly basic organolithium intermediate by a proton source in the reaction mixture.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried and solvents are anhydrous. The organolithium reagent is highly reactive towards water.

    • Low Temperature: Perform the lithium-halogen exchange at a very low temperature (typically -78 °C or lower) to minimize side reactions and proton abstraction from the solvent (e.g., THF).

    • Choice of Organolithium Reagent: n-Butyllithium is commonly used. Ensure it is a fresh, properly titrated solution.

Q2: I am observing the formation of what appears to be dimeric or oligomeric byproducts. How can I prevent this?

A2: The generated lithiated thieno[3,2-c]pyridine is a potent nucleophile and can react with unreacted this compound.

  • Troubleshooting Steps:

    • Rapid Addition of Electrophile: Once the lithium-halogen exchange is complete, add the electrophile quickly (while maintaining the low temperature) to trap the organolithium species before it can react with the starting material.

    • Inverse Addition: Consider adding the organolithium reagent to a mixture of the this compound and the electrophile at low temperature, although this is not always feasible depending on the electrophile's reactivity with the organolithium reagent.

Q3: The reaction is not clean, and I see multiple byproducts. Are there milder alternatives to organolithiums?

A3: Yes, if the highly reactive nature of organolithiums is problematic, consider using a Grignard reagent via a magnesium-halogen exchange.

  • Alternative Method:

    • Turbo Grignard Reagents: Reagents like i-PrMgCl·LiCl can perform the bromine-magnesium exchange under milder conditions than organolithiums, often with better functional group tolerance.

G cluster_main Metal-Halogen Exchange and Quench cluster_side Potential Side Reactions A This compound C Lithiated Intermediate A->C Metal-Halogen Exchange B Organolithium Reagent (e.g., n-BuLi) B->C E Desired Functionalized Product C->E Reaction with Electrophile G Debrominated Byproduct C->G Protonation I Dimeric/Oligomeric Byproducts C->I Reaction with Starting Material D Electrophile (E+) D->E F Proton Source (e.g., H₂O) F->G H Unreacted this compound H->I

Caption: Reaction pathways in metal-halogen exchange of this compound.

Experimental Protocol: Lithium-Halogen Exchange and Quench with an Aldehyde

  • Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

  • Quench: Add a solution of the desired aldehyde (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Improving Regioselectivity in Thienopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the chemical modification of thienopyridines. Thienopyridines are a critical class of heterocyclic compounds, with six possible isomeric structures based on the fusion of the thiophene and pyridine rings, each presenting unique reactivity challenges.[1][2] This guide provides troubleshooting advice and detailed protocols to help control reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that control regioselectivity in reactions involving thienopyridines.

Q1: What are the primary factors that dictate the regioselectivity of reactions on a thienopyridine scaffold?

A1: The outcome of a reaction is a delicate balance of several competing factors. The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, the influence of directing groups, and the specific reaction conditions employed. The inherent electronic properties of the thienopyridine nucleus, stemming from the electron-rich thiophene ring and the electron-deficient pyridine ring, often lead to preferential reactions on the thiophene moiety. However, this can be modulated by substituents and reagents. Key factors include:

  • Electronic Effects: The electron density at different positions on the rings influences the molecule's reactivity towards electrophiles or nucleophiles.[3] The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, generally favoring substitution on the thiophene ring.

  • Steric Hindrance: Bulky groups on the substrate or the attacking reagent can physically block access to certain reaction sites, thereby directing the reaction to less hindered positions.[3]

  • Directing Groups: Functional groups on the thienopyridine scaffold can strongly direct incoming reagents to specific positions, such as the ortho position in directed metalation reactions.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly alter the regiochemical outcome of a reaction.[3] For instance, reaction control can switch between kinetic and thermodynamic pathways based on temperature.

Factors_Influencing_Regioselectivity cluster_factors Controlling Factors Regioselectivity Regioselectivity Electronics Electronic Effects (Ring Activation/Deactivation) Regioselectivity->Electronics Sterics Steric Hindrance (Bulky Groups) Regioselectivity->Sterics Conditions Reaction Conditions (Solvent, Temp, Catalyst) Regioselectivity->Conditions Directing_Groups Directing Groups (e.g., -CONR2, -OMe) Regioselectivity->Directing_Groups

Caption: Key factors that control the regioselectivity of thienopyridine reactions.

Q2: How can I achieve regioselective halogenation on a thienopyridine ring?

A2: Regioselective halogenation is a common challenge due to the high reactivity of the scaffold, which can lead to mixtures of products or over-halogenation. To achieve selectivity, consider the following:

  • Reagent Choice: Use milder halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) instead of elemental halogens (Br₂, I₂) to prevent over-reaction.

  • Catalyst Control: Palladium-catalyzed C-H activation has emerged as a powerful method for directing halogenation. Using a catalyst like Palladium(II) acetate (Pd(OAc)₂) can direct halogenation to a specific C-H bond, often guided by a directing group on the molecule.[4][5] This method can provide access to isomers that are difficult to obtain through traditional electrophilic substitution.

  • Protecting Groups: In some cases, protecting a highly active position can prevent reaction at that site, allowing halogenation to occur at a less reactive position.

Q3: My Directed ortho Metalation (DoM) is giving low yield or poor selectivity. What are the common causes and solutions?

A3: Directed ortho Metalation (DoM) is a potent strategy for functionalizing positions adjacent to a directing group (DG). If you are experiencing issues, consider these points:

  • Choice of Base: The base is critical. While n-BuLi is common, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (derived from 2,2,6,6-tetramethylpiperidine) often provide superior selectivity.[6] TMP-based magnesium and zinc reagents (e.g., TMPMgCl·LiCl, TMPZnCl·LiCl) have shown excellent regioselectivity for functionalizing N-heterocycles under mild conditions.[6][7]

  • Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. Allowing the reaction to warm prematurely can lead to loss of selectivity.

  • Directing Group Ability: Not all directing groups are equal. Amides, carbamates, and methoxy groups are strong directing groups. Ensure your chosen group is potent enough to direct the metalation effectively.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid like BF₃·OEt₂ can enhance regioselectivity by coordinating to the heterocyclic nitrogen, altering the electronic landscape of the molecule.[7]

Q4: How can I perform a regioselective cross-coupling reaction on a di-halogenated thienopyridine?

A4: The differential reactivity of halogens at various positions on the thienopyridine core is key to achieving selective cross-coupling. Generally, the reactivity order for halogens in palladium-catalyzed couplings is I > Br > Cl. Furthermore, halogens at the α-positions of the thiophene ring (C2 or C5) are often more reactive than those at the β-positions (C3 or C4). A strategy for selective disubstitution involves:

  • First Coupling: Perform the first cross-coupling reaction (e.g., Suzuki, Stille) under conditions that favor reaction at the more reactive halogen (e.g., an iodine at the C2 position).

  • Second Coupling: Modify the reaction conditions (e.g., change the catalyst, ligand, or temperature) to facilitate the coupling at the less reactive halogen. For example, a Suzuki coupling might be used for the first step, followed by a Stille coupling for the second.[8]

Parameter Effect on Regioselectivity Example
Catalyst Different palladium catalysts can have varying efficiencies for activating different C-X bonds.Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings at reactive positions.[8]
Ligand The choice of phosphine ligand can influence the reactivity and selectivity of the catalytic cycle.Bulky or electron-rich ligands can be used to promote coupling at less reactive sites.
Temperature Lower temperatures often favor selective reaction at the more activated halogen.A reaction at room temperature might selectively couple at a C-I bond, while heating is required for a C-Br bond.
Reagent The organometallic reagent can influence selectivity.Organoboronic acids (Suzuki) and organostannanes (Stille) can have different reactivity profiles.[8]

Q5: Can I use computational chemistry to predict regioselectivity before running an experiment?

A5: Yes, computational methods are increasingly used to predict the outcomes of organic reactions.[9][10]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the energies of reaction intermediates and transition states for competing pathways. The pathway with the lower activation energy is predicted to be the major product, rationalizing the observed regioselectivity.[10][11]

  • Machine Learning (ML): Researchers are developing ML models trained on large datasets of chemical reactions to predict regioselectivity.[12][13] These tools can rapidly screen different substrates and conditions, helping to prioritize experiments.[12]

Troubleshooting Guides

Use these guides to diagnose and solve specific experimental issues.

Problem: My electrophilic aromatic substitution (e.g., nitration, bromination) on an unsubstituted thienopyridine yields a mixture of C2 and C3 isomers.

This is a common issue arising from the similar activation of the C2 and C3 positions on the thiophene ring.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_reagents Reagent Modification Start Poor Regioselectivity (Mixture of Isomers) Check_Conditions Step 1: Modify Reaction Conditions Start->Check_Conditions Lower_Temp Lower Temperature (Promote Kinetic Product) Check_Conditions->Lower_Temp Change_Solvent Change Solvent Polarity Check_Conditions->Change_Solvent Change_Reagent Step 2: Change Reagent Bulky_Reagent Use a Bulkier Reagent (Increase Steric Hindrance) Change_Reagent->Bulky_Reagent Milder_Reagent Use a Milder Reagent (e.g., NBS instead of Br2) Change_Reagent->Milder_Reagent Add_DG Step 3: Introduce a Directing Group Result Improved Selectivity Add_DG->Result Lower_Temp->Change_Reagent Change_Solvent->Change_Reagent Bulky_Reagent->Add_DG Milder_Reagent->Add_DG

Caption: A workflow for troubleshooting and improving poor regioselectivity.

Problem: Metalation is occurring at an undesired position, or a mixture of lithiated species is forming.

This indicates that the inherent acidity of the C-H bonds is competing with your desired directed metalation.

  • Confirm Directing Group Efficacy: Is your directing group strong enough? Consider switching to a more powerful one like a pivalamide (-CONtBu₂) or a dimethylamino (-NMe₂) group.

  • Use a More Selective Base: As mentioned in the FAQ, standard alkyllithiums can be unselective. Switch to a hindered base like TMPMgCl·LiCl, which has been shown to deprotonate pyridines with high regioselectivity.[7]

  • Install a Blocking Group: If an undesired position is consistently being metalated due to high acidity, consider temporarily installing a removable blocking group (e.g., a silyl group) at that site. Perform your desired reaction and then remove the blocking group.

Detailed Experimental Protocols

The following are representative protocols adapted from the literature for achieving high regioselectivity. Note: These are general procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective C-H Magnesiation of a Substituted Pyridine Moiety

This protocol is based on the use of TMP-bases for highly regioselective C-H activation.[7]

DoM_Workflow Substrate Thienopyridine with Directing Group (DG) Base Add TMPMgCl·LiCl (THF, 0°C to rt) Substrate->Base Intermediate Regioselective Formation of Organomagnesium Intermediate Base->Intermediate Quench Quench with Electrophile (e.g., I₂, PhCHO) Intermediate->Quench Product Purified Functionalized Thienopyridine Quench->Product

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Thienopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance for palladium-catalyzed cross-coupling reactions involving thienopyridine derivatives. The unique electronic and structural properties of thienopyridines can present challenges, often leading to catalyst deactivation and reduced reaction yields. This resource offers practical solutions in a question-and-answer format to address common issues encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling of a bromothienopyridine is giving a low yield. What is the most likely cause related to the catalyst?

Answer: Low yields in the Suzuki-Miyaura coupling of thienopyridines are frequently linked to catalyst deactivation. The primary culprit is often the thienopyridine substrate itself. The nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, inhibiting the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.[1][2] Additionally, the sulfur atom in the thiophene ring can also act as a poison to the palladium catalyst, though this is often less pronounced than the effect of nitrogen.

Initial Troubleshooting Steps:

  • Review Ligand Choice: Standard phosphine ligands may not be sufficient to prevent catalyst inhibition by the thienopyridine. Consider switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically shield the palladium center and promote the desired catalytic steps over inhibitory coordination.[3]

  • Check Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. Inefficient reduction can lead to the formation of inactive palladium species. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[4]

  • Observe for Palladium Black: The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be caused by ligand degradation or dissociation, leaving the palladium atoms unprotected.

Question 2: I am attempting a Buchwald-Hartwig amination with an aminothienopyridine and observing a stalled reaction. How can I address this?

Answer: Stalled Buchwald-Hartwig aminations involving thienopyridines often point towards catalyst deactivation by the substrate or product. Both the starting aminothienopyridine and the coupled product can coordinate to the palladium catalyst, leading to the formation of catalytically dormant complexes.[5]

Strategies to Overcome Stalled Reactions:

  • Ligand Modification: The use of sterically hindered and electron-rich ligands is crucial. Ligands like Xantphos have been successfully used in the Buchwald-Hartwig coupling of deactivated aminothiophenes with halopyridines.[6] These ligands promote the reductive elimination step and prevent the formation of stable, off-cycle palladium-amido complexes.

  • Base Selection: Thienopyridines can be sensitive to strong bases, which may lead to substrate decomposition.[7] Degradation products can act as catalyst poisons. Consider using a milder base such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu.[6]

  • Temperature and Reaction Time: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. If a reaction stalls, consider if a lower temperature for a longer duration might preserve the catalyst's activity.

Question 3: My reaction mixture is turning black, and I suspect catalyst precipitation. What can I do to prevent this?

Answer: The formation of palladium black indicates that the palladium atoms are aggregating into an inactive, bulk metallic state. This typically happens when the supporting ligands are not robust enough to stabilize the catalytically active mononuclear palladium species throughout the reaction.

Preventative Measures:

  • Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes help to maintain the stability of the catalytic complex.

  • Choose a More Stable Ligand: Bidentate phosphine ligands (e.g., dppf, BINAP) can offer greater stability to the palladium center compared to monodentate ligands by forming a chelate complex.[8] This can prevent ligand dissociation and subsequent catalyst aggregation.

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidation of both the Pd(0) catalyst and the phosphine ligands.[4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is critical.

Data Presentation: Catalyst and Ligand Performance

The selection of the appropriate palladium catalyst and ligand is critical for the successful coupling of thienopyridine derivatives. Below are tables summarizing the performance of various catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with analogous nitrogen-containing heterocycles. This data can serve as a starting point for optimizing your reaction conditions.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridines (Data adapted from studies on similar substrates to guide catalyst selection for thienopyridines)

Catalyst PrecursorLigandBaseSolventSubstrateYield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineHigh5[9]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-pyrazole85-952-5[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-chloropyridine derivative>901-2[3]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O4-chloropyridine derivative952[10][11]

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Bromopyridines (Data adapted from studies on similar substrates to guide condition selection for thienopyridines)

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Toluene1001885-95[12]
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.1)1,4-Dioxane1102490[6]
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene8012>95[13]

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Bromothienopyridine

This protocol outlines a systematic approach to optimize the reaction conditions when encountering low yields.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the bromothienopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF). Purge the mixture with the inert gas for 15-20 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv relative to Pd). Add this catalyst/ligand mixture to the reaction tube under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Troubleshooting Variables:

    • Ligand Screen: If the yield is low, set up parallel reactions with different classes of ligands (e.g., PPh₃, dppf, SPhos, XPhos) while keeping other parameters constant.

    • Base Screen: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance between boronic acid activation and substrate stability.

    • Solvent Screen: Evaluate different solvent systems (e.g., toluene, 1,4-dioxane, DMF, with or without water) as solvent polarity can significantly impact the reaction.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Protocol 2: Testing for Catalyst Poisoning by the Thienopyridine Substrate

This experiment can help determine if the substrate or product is inhibiting the catalyst.

  • Standard Reaction: Run a standard Suzuki or Buchwald-Hartwig reaction with a non-heterocyclic substrate (e.g., bromobenzene) that is known to work well with your chosen catalyst system. Note the reaction time and yield.

  • Spiking Experiment: Repeat the standard reaction, but this time add a stoichiometric amount (1.0 equiv) of the thienopyridine starting material or the purified thienopyridine product to the reaction mixture at the beginning.

  • Comparison: If the reaction in the spiking experiment shows a significantly lower yield or stalls compared to the standard reaction, it is a strong indication that the thienopyridine derivative is acting as a catalyst poison. This confirms the need for a more robust catalytic system, likely involving a bulkier, more electron-rich ligand.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Thienopyridine Coupling start Low Yield or Stalled Reaction check_reagents Check Reagent Purity & Integrity (Substrates, Catalyst, Ligands, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp & Time Ensure Rigorous Inert Atmosphere conditions_ok->optimize_conditions No ligand_issue Potential Ligand/Catalyst Mismatch (Coordination Poisoning by Thienopyridine) conditions_ok->ligand_issue Yes optimize_conditions->start screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands, NHCs) ligand_issue->screen_ligands base_issue Potential Substrate Decomposition (Base Sensitivity) ligand_issue->base_issue success Improved Yield screen_ligands->success screen_bases Screen Milder Bases (e.g., K3PO4, Cs2CO3) base_issue->screen_bases screen_bases->success

Caption: A decision tree for troubleshooting low yields in thienopyridine coupling reactions.

Catalytic_Cycle_Deactivation Suzuki Coupling Catalytic Cycle & Thienopyridine Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L)Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Poison Thienopyridine Coordination (L)nPd(0)-(Thienopyridine) Pd0->Poison Inhibition Aggregation Pd Black (Inactive) Pd0->Aggregation Ligand Loss Transmetal Transmetalation (L)Pd(II)(Ar)(Ar') OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 Product Out Thienopyridine Thienopyridine Substrate/Product Thienopyridine->Poison

Caption: The Suzuki catalytic cycle with key deactivation pathways for thienopyridines.

References

Technical Support Center: Purification of 2-Bromothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromothieno[3,2-c]pyridine derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed and effective purification methods for this class of compounds are column chromatography and recrystallization. Column chromatography, typically using silica gel, is versatile for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is an effective final step to obtain highly pure crystalline material.

Q2: What type of adsorbent is typically used for column chromatography of these derivatives?

A2: Silica gel is the most common adsorbent used for the column chromatography of this compound and its derivatives. The specific grade of silica gel (e.g., mesh size) can be selected based on the difficulty of the separation.

Q3: Which solvent systems are recommended for column chromatography?

A3: A mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like diethyl ether or ethyl acetate is commonly used. The ratio is optimized to achieve good separation, with typical starting points being around 1:1 to 4:1 petroleum ether to ether.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Staining with a universal indicator like potassium permanganate or visualization under UV light can be used to identify the spots corresponding to your product and impurities.

Q5: Are there any specific safety precautions I should take when handling this compound derivatives?

A5: Yes, as with most brominated organic compounds, it is crucial to handle them in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Spots on TLC The solvent system is either too polar or not polar enough.Systematically vary the solvent ratio. If spots are too high on the TLC plate (high Rf), decrease the polarity (increase the proportion of petroleum ether). If spots remain at the baseline (low Rf), increase the polarity (increase the proportion of diethyl ether).
Product Co-elutes with an Impurity The chosen solvent system does not provide sufficient resolution.Try a different solvent system. For example, you could substitute diethyl ether with ethyl acetate or add a small percentage of a more polar solvent like methanol. A slower flow rate during chromatography can also improve separation.
Low Yield After Chromatography The product may be sticking to the silica gel.Add a small amount of a polar solvent like methanol to the elution solvent at the end of the chromatography to wash out any remaining product. Ensure the column is not overloaded with crude material.
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to interaction with the silica gel. The sample may be overloaded.Add a small amount (e.g., 1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is loaded in a concentrated band and not too much material is applied to the column.
Product Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Use neutral or basic alumina as the stationary phase instead of silica gel. Alternatively, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used. The compound may be an oil at the used temperature.Evaporate some of the solvent to increase the concentration of the compound and try cooling again. If the compound is an oil, try adding a small seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Consider using a different solvent or a mixture of solvents.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
Low Recovery of Crystals The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Colored Impurities in Crystals Impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the solution is not cooled too rapidly, as this can trap impurities. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization for specific derivatives.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., 50% diethyl ether in petroleum ether).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, methanol, or mixtures like diethyl ether/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

The following table summarizes purification data for some thieno[3,2-c]pyridine derivatives based on literature reports.

CompoundPurification MethodEluent/SolventYieldMelting Point (°C)
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylateColumn Chromatography50% ether/petroleum ether74%152–154
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateColumn Chromatography40% ether/petroleum ether84%153–154
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylateColumn Chromatography25% ether/petroleum ether70%190–191
Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylateColumn Chromatography & Recrystallization40% ether/petroleum ether; Ether40%170–171
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateColumn Chromatography50% ether/petroleum ether82%195–196
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylateDry Flash Chromatographyup to 80% ether/petroleum ether66%192-193
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylateDry Flash Chromatographyup to 30% ether/petroleum ether52%130–132

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.

G General Workflow for Synthesis and Purification A Starting Materials B Chemical Reaction (e.g., Bromination) A->B C Work-up (e.g., Extraction, Washing) B->C D Crude Product C->D E Column Chromatography D->E F Purity Check (TLC, NMR) E->F G Recrystallization (Optional, for high purity) F->G If necessary H Pure this compound Derivative F->H If pure G->H

Caption: A flowchart of the synthesis and purification process.

Signaling Pathway

This compound derivatives are often used as intermediates in the synthesis of more complex molecules with biological activity, such as Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that plays a role in cancer cell proliferation and survival. The diagram below shows a simplified representation of the JAK/STAT signaling pathway that leads to the expression of Pim-1, and some of the downstream effects of Pim-1 that can be targeted by inhibitors derived from thienopyridines.[1][2]

G Simplified Pim-1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Nucleus & Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim-1 Gene Pim-1 Gene STAT->Pim-1 Gene activates transcription Pim-1 mRNA Pim-1 mRNA Pim-1 Gene->Pim-1 mRNA Pim-1 Kinase Pim-1 Kinase Pim-1 mRNA->Pim-1 Kinase translation Bad Bad Pim-1 Kinase->Bad phosphorylates (inactivates) p21, p27 p21, p27 Pim-1 Kinase->p21, p27 phosphorylates (inactivates) Thienopyridine Inhibitor Thienopyridine Inhibitor Thienopyridine Inhibitor->Pim-1 Kinase inhibits Apoptosis Apoptosis Bad->Apoptosis promotes Cell Cycle Progression Cell Cycle Progression p21, p27->Cell Cycle Progression inhibits

Caption: The JAK/STAT/Pim-1 signaling pathway and its inhibition.

References

Technical Support Center: Enhancing the Solubility of Thieno[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-c]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility often encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my thieno[3,2-c]pyridine compounds have such low aqueous solubility?

A1: Thieno[3,2-c]pyridine derivatives, like many heterocyclic aromatic compounds, are often characterized by a planar structure and high crystal lattice energy.[1][2] These strong intermolecular interactions, including hydrogen bonds and π-stacking, make it difficult for water molecules to solvate the individual molecules, leading to poor solubility in aqueous media.[1][2] The parent thieno[3,2-c]pyridine is a solid with a melting point of 47-49°C and is soluble in organic solvents like chloroform and acetone, but its aqueous solubility is limited.[3][4]

Q2: I observe precipitation when I dilute my DMSO stock solution of a thieno[3,2-c]pyridine compound into aqueous buffer for an in-vitro assay. How can I solve this?

A2: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) as DMSO can affect cell health and assay performance.

  • Incorporate Surfactants or Polymers: Adding a small amount of a non-ionic surfactant (e.g., Tween 80) or a stabilizing polymer (e.g., Pluronic F127) to the aqueous dilution buffer can help maintain the compound's solubility and prevent precipitation.[5]

  • Use a Pre-formulated Approach: For consistent results, consider using a solubility-enhancing formulation for your compound, such as a cyclodextrin complex or a solid dispersion, before introducing it to the assay medium.[2][6][7]

  • Determine the Kinetic Solubility Limit: Before running your full assay, determine the maximum concentration at which your compound remains in solution in the final assay medium. You can do this by making serial dilutions and measuring turbidity with a plate reader.[8] Exclude concentrations at or above this limit from your experiment.[8]

Q3: What are the main strategies I can use to improve the solubility of my lead thieno[3,2-c]pyridine compound?

A3: There are several effective strategies, which can be broadly categorized as follows:

  • Chemical Modification: Introducing polar or ionizable groups to the molecular scaffold. However, this carries the risk of altering the compound's pharmacological activity.

  • Physical Modifications (Formulation Approaches): These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Salt Formation: For weakly basic compounds like thieno[3,2-c]pyridines, forming a salt with a suitable counterion can significantly increase aqueous solubility.[9][10]

    • Particle Size Reduction: Creating nanosuspensions increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[11]

    • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can improve wettability and prevent crystallization, leading to higher apparent solubility.[12][13][14]

    • Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable coformer can alter the crystal packing and create more favorable interactions with water.[12][15]

    • Complexation: Encapsulating the hydrophobic thieno[3,2-c]pyridine molecule within a cyclodextrin cavity masks its poor solubility.[2][6]

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution of parenteral formulation. The formulation becomes supersaturated when diluted in an aqueous environment, leading to rapid precipitation.Develop a kinetic precipitation assay to rank different formulations. Incorporate precipitation inhibitors like HPMC or Pluronic F127 into the formulation. Consider a nanosuspension, which can be stable upon dilution.[5][16][17]
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leads to a low dissolution rate in the gastrointestinal tract, which is the rate-limiting step for absorption for BCS Class II/IV compounds.[7]Enhance the dissolution rate by using a solid dispersion, nanosuspension, or co-crystal formulation. A lipid-based formulation (e.g., SMEDDS) can also improve oral absorption.[6][7]
Difficulty forming a stable salt of the thieno[3,2-c]pyridine derivative. The pKa of the compound may not be sufficiently different from the pKa of the chosen counterion for stable salt formation.Screen a variety of counterions with different pKa values. The general rule of thumb is a pKa difference of at least 2-3 units between the base and the acid.[9]
Amorphous solid dispersion crystallizes over time. The amorphous state is thermodynamically unstable. The polymer may not be effectively inhibiting nucleation and crystal growth.Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug molecule. Ensure the drug loading is below the saturation point in the polymer. Store the solid dispersion under controlled temperature and humidity conditions.

Illustrative Data on Solubility Enhancement

Disclaimer: The following data is illustrative, based on typical improvements seen for poorly soluble heterocyclic compounds, as specific quantitative data for thieno[3,2-c]pyridine derivatives is not widely available. Researchers should perform their own experiments to determine the actual solubility enhancement for their specific compounds.

Table 1: Illustrative Solubility of a Hypothetical Thieno[3,2-c]pyridine Derivative (Compound X)

Formulation ApproachCarrier/CoformerDrug:Carrier Ratio (w/w)Resulting Aqueous Solubility (µg/mL)Fold Increase
Unformulated Compound X --1.51x
Salt Formation MesylateN/A150100x
Solid Dispersion PVP K301:47550x
Solid Dispersion HPMC-AS1:39060x
Cyclodextrin Complex HP-β-CD1:1 (molar)4530x
Co-crystal Succinic Acid1:1 (molar)6040x

Table 2: Illustrative Properties of a Compound X Nanosuspension

PropertyUnprocessed Compound XNanosuspension
Particle Size (Z-Average) > 5000 nm250 nm
Polydispersity Index (PDI) > 0.7< 0.2
Zeta Potential -5 mV-30 mV
Saturation Solubility (in water) 1.5 µg/mL12 µg/mL
Dissolution Rate (t80%) > 120 min< 15 min

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation.

Materials:

  • Thieno[3,2-c]pyridine compound

  • Polymer carrier (e.g., PVP K30, HPMC, Eudragit)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both compound and polymer are soluble.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Accurately weigh the thieno[3,2-c]pyridine compound and the polymer.

  • Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. Use sonication if necessary to aid dissolution.[13]

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film or powder is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask, and if necessary, grind it lightly with a mortar and pestle to obtain a fine powder.

  • Store the resulting powder in a desiccator.

  • Characterize the solid dispersion using techniques like DSC (to confirm amorphous state) and PXRD (to confirm absence of crystallinity) and evaluate its dissolution profile.

Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation

This bottom-up approach involves dissolving the drug in a solvent and then introducing this solution into an antisolvent containing a stabilizer, causing the drug to precipitate as nanoparticles.

Materials:

  • Thieno[3,2-c]pyridine compound

  • Water-miscible organic solvent (e.g., DMSO, ethanol)

  • Aqueous antisolvent (e.g., deionized water)

  • Stabilizer (e.g., Tween 80, Pluronic F127, HPMC)

  • Magnetic stirrer and ultrasonic bath/probe sonicator.

Procedure:

  • Prepare a concentrated solution of the thieno[3,2-c]pyridine compound in the organic solvent (e.g., 10-20 mg/mL in DMSO).

  • Prepare an aqueous solution of the stabilizer in the antisolvent (e.g., 0.1% w/v Tween 80 in water).

  • Place the antisolvent solution on a magnetic stirrer and stir vigorously.

  • Using a syringe, rapidly inject the drug solution into the stirring antisolvent. A milky suspension should form immediately.

  • Immediately transfer the suspension to an ultrasonic bath or use a probe sonicator for 10-15 minutes to control particle size and prevent aggregation.[18]

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • The nanosuspension can be used directly or lyophilized into a powder for redispersion.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This method is effective for creating an amorphous, highly soluble complex between the drug and a cyclodextrin.

Materials:

  • Thieno[3,2-c]pyridine compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD)

  • Deionized water

  • Lyophilizer (freeze-dryer).

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add the thieno[3,2-c]pyridine compound in excess to the cyclodextrin solution. This is typically done at a 1:1 or 1:2 molar ratio.

  • Seal the container and shake the suspension at room temperature for 48-72 hours to allow for equilibrium to be reached.[19]

  • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.

  • Freeze the resulting clear solution rapidly (e.g., using liquid nitrogen or a -80°C freezer).

  • Lyophilize the frozen solution for 48 hours or until all the water has been removed, yielding a fluffy, white powder.

  • The powder is the drug-cyclodextrin inclusion complex. Store it in a desiccator.

  • Confirm complex formation using DSC, FT-IR, or NMR and determine the solubility enhancement.

Protocol 4: Preparation of Co-crystals by Liquid-Assisted Grinding (LAG)

This mechanochemical method is an efficient, solvent-minimal approach to screen for and produce co-crystals.[12]

Materials:

  • Thieno[3,2-c]pyridine compound (API)

  • Coformer (e.g., succinic acid, nicotinamide, benzoic acid)

  • Grinding liquid (e.g., methanol, ethanol, acetonitrile)

  • Mortar and pestle (agate or ceramic) or a ball mill.

Procedure:

  • Weigh stoichiometric amounts of the API and coformer (e.g., 1:1 molar ratio).

  • Place the powders into the mortar.

  • Add a minimal amount of the grinding liquid (typically 10-20 µL per 100 mg of solid). The mixture should be a thick paste, not a slurry. The liquid acts as a catalyst for the co-crystal formation.[13]

  • Grind the mixture manually with the pestle for 20-30 minutes with consistent pressure and scraping.

  • The resulting powder is the co-crystal product.

  • Dry the powder in a vacuum oven at a mild temperature (e.g., 40°C) to remove the grinding liquid.

  • Confirm the formation of a new crystalline phase (the co-crystal) and the absence of the original API and coformer peaks using Powder X-ray Diffraction (PXRD). Differential Scanning Calorimetry (DSC) can also be used, as the co-crystal will exhibit a single, sharp melting point different from the starting materials.[16]

Visualizations

Workflow for Overcoming Low Solubility

This diagram outlines the logical steps a researcher can take when faced with a poorly soluble thieno[3,2-c]pyridine compound.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation Development cluster_3 Evaluation start Low Aqueous Solubility of Thieno[3,2-c]pyridine Compound char Characterize Physicochemical Properties (pKa, logP, Melting Point) start->char is_ionizable Is the compound ionizable (weak base)? char->is_ionizable formulation Select Formulation Strategy is_ionizable->formulation No salt Salt Formation is_ionizable->salt Yes sd Solid Dispersion formulation->sd nano Nanosuspension formulation->nano cocrystal Co-crystal formulation->cocrystal complex Cyclodextrin Complex formulation->complex eval Evaluate Solubility, Dissolution Rate, & Stability salt->eval sd->eval nano->eval cocrystal->eval complex->eval success Solubility Goal Met eval->success fail Iterate or Combine Strategies eval->fail fail->formulation

Figure 1. Decision workflow for selecting a solubility enhancement strategy.
PI-PLC Signaling Pathway

Thieno[2,3-b]pyridines, which are structurally related to thieno[3,2-c]pyridines, have been identified as potential inhibitors of Phosphoinositide-specific Phospholipase C (PI-PLC). This pathway is crucial for cellular signaling. Inhibition of PI-PLC can disrupt downstream events, which is a mechanism of action for certain anti-cancer agents.

G cluster_0 Plasma Membrane cluster_1 Cytosol / ER receptor GPCR / RTK plc PI-PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response ip3r IP3 Receptor (on ER) ip3->ip3r Binds to ca_release Ca²⁺ Release ip3r->ca_release ca_release->cellular_response extracellular Extracellular Signal (Hormone, Growth Factor) extracellular->receptor thieno Thieno[3,2-c]pyridine (Potential Inhibitor) thieno->plc Inhibits

Figure 2. Simplified PI-PLC signaling pathway and the potential point of inhibition.

References

Technical Support Center: Reactions of 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothieno[3,2-c]pyridine. The focus is on preventing the common side reaction of debromination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the thieno[3,2-c]pyridine core is replaced by a hydrogen atom. This leads to the formation of the corresponding unsubstituted thieno[3,2-c]pyridine, reducing the yield of the desired coupled product and complicating purification. The electron-deficient nature of the pyridine ring in the thieno[3,2-c]pyridine system can make the C-Br bond susceptible to cleavage under certain reaction conditions.

Q2: What are the common palladium-catalyzed cross-coupling reactions used for this compound?

This compound is a versatile building block for introducing a variety of substituents at the 2-position. Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Q3: What are the primary causes of debromination in these reactions?

Debromination in palladium-catalyzed reactions is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources, including:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can generate Pd-H species.

  • Solvents: Solvents with abstractable protons, such as alcohols or water, can be a source of hydrides.

  • Impurities: Trace amounts of water or other protic impurities in the reagents or solvents.

  • Ligands: Certain phosphine ligands can undergo decomposition pathways that generate hydrides.

  • High Temperatures: Elevated temperatures can promote the formation of Pd-H species and increase the rate of the debromination side reaction.

Q4: How can I minimize debromination when working with this compound?

Minimizing debromination requires careful optimization of reaction conditions. Key strategies include:

  • Choice of Base: Use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling pathway and suppress the formation of Pd-H species.

  • Temperature Control: Conduct the reaction at the lowest effective temperature.

  • Solvent Choice: Use anhydrous, degassed aprotic solvents like dioxane, toluene, or DMF.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor debromination.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 2-arylthieno[3,2-c]pyridine.

  • Presence of a significant amount of thieno[3,2-c]pyridine in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.

Troubleshooting Workflow:

start Significant Debromination in Suzuki Coupling base Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) start->base temp Lower Reaction Temperature (e.g., from 110°C to 80°C) base->temp ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) temp->ligand solvent Ensure Anhydrous & Degassed Solvent (e.g., Dioxane, Toluene) ligand->solvent success Debromination Minimized solvent->success

Caption: Troubleshooting workflow for Suzuki coupling debromination.

Quantitative Data Comparison (Illustrative)

While specific quantitative data for this compound is limited in the literature, the following table illustrates the expected trend based on reactions with similar electron-deficient heteroaryl bromides.

ParameterCondition A (High Debromination)Condition B (Low Debromination)
Base NaOt-BuK₃PO₄
Ligand PPh₃SPhos
Temperature 110 °C80 °C
Solvent Toluene/H₂OAnhydrous Dioxane
Yield of Coupled Product 30-50%70-90%
Yield of Debrominated Product 20-40%<5%
Issue 2: Low Yield and Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Poor conversion of this compound.

  • Formation of both the desired 2-aminothieno[3,2-c]pyridine and the debrominated byproduct.

Troubleshooting Workflow:

start Low Yield & Debromination in Buchwald-Hartwig base Use LiHMDS or K₃PO₄ instead of NaOt-Bu start->base catalyst Screen Buchwald Ligands (e.g., RuPhos, BrettPhos) base->catalyst precatalyst Use a Pre-catalyst (e.g., RuPhos Pd G3) catalyst->precatalyst temp Lower Reaction Temperature precatalyst->temp success Improved Yield, Minimized Debromination temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Catalyst and Ligand Selection Guide

Amine TypeRecommended LigandRecommended BaseNotes
Primary Aliphatic BrettPhosLiHMDSBrettPhos is often effective for coupling with primary amines. LiHMDS is a strong, non-nucleophilic base that can be advantageous.
Secondary Aliphatic RuPhosK₃PO₄RuPhos is a robust ligand for a wide range of secondary amines.
Primary Aromatic XPhosCs₂CO₃XPhos is a versatile ligand for the amination with anilines.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 pre-catalyst (2-5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the RuPhos Pd G3 pre-catalyst and LiHMDS.

  • Add the degassed solvent and stir for a few minutes.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and the Debromination Pathway

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_debromination Debromination Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa Ar-Br trans Transmetalation (Ar-Pd(II)-Ar')L₂ oa->trans Ar'B(OH)₂ / Base pdH Pd-H Species oa->pdH Side Reaction with Base/Solvent/Impurities re Reductive Elimination trans->re re->pd0 product Ar-Ar' (Desired Product) re->product debrom Ar-H (Debrominated Product) pdH->debrom Reaction with Ar-Br

Caption: Suzuki-Miyaura catalytic cycle and competing debromination pathway.

This technical support center provides a starting point for addressing the challenges associated with the functionalization of this compound. Successful outcomes will depend on careful optimization of the reaction conditions for each specific substrate and coupling partner.

Technical Support Center: Catalyst and Ligand Selection for 2-Bromothieno[3,2-c]pyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromothieno[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile heterocyclic halide.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the thieno[3,2-c]pyridine core itself. The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields and slow reaction rates. This phenomenon is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.

Q2: What is the general order of reactivity for different coupling partners with this compound?

A2: Generally, the reactivity for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl. Therefore, this compound is a moderately reactive substrate. The specific reaction conditions, including the choice of catalyst, ligand, and base, will significantly influence the outcome.

Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A3: For any of these coupling reactions, start by verifying the following:

  • Inert Atmosphere: Ensure that the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed. Oxygen can deactivate the palladium catalyst.

  • Reagent Quality: Confirm the purity of your this compound, coupling partner, and base. Boronic acids, in particular, can degrade over time.

  • Catalyst Activity: Use a fresh, reliable source of palladium catalyst and ligand. Pre-catalysts are often more reliable than generating the active catalyst in situ.

Q4: I am observing the formation of a black precipitate in my reaction. What does this mean?

A4: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has decomposed and agglomerated.[1] This deactivates the catalyst and halts the reaction. Common causes include the presence of oxygen, impurities, or excessively high reaction temperatures.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to No Yield

Potential CauseRecommended Solution
Catalyst Poisoning by Pyridine Nitrogen Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination with the substrate's nitrogen.[1] Consider using palladium pre-catalysts like XPhos Pd G3, which are designed for challenging substrates.
Inefficient Transmetalation The choice of base is critical. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen, is common with aqueous bases.[1] Minimize this by using anhydrous conditions, a milder base like KF, or by using more stable boronic esters (e.g., pinacol esters).[1]

Issue: Significant Side Product Formation (Homocoupling)

Potential CauseRecommended Solution
Presence of Oxygen Homocoupling of the boronic acid is often promoted by oxygen.[1] Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.[1]
Slow Catalytic Cycle If the desired cross-coupling is slow, side reactions can dominate. Re-evaluate the catalyst/ligand system to find a more active combination for your specific substrates.
Buchwald-Hartwig Amination

Issue: Low to No Yield

Potential CauseRecommended Solution
Catalyst Poisoning Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to prevent this.[2]
Ineffective Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[3]
Poor Amine Nucleophilicity For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more active catalyst system (e.g., a palladacycle pre-catalyst) and higher reaction temperatures may be necessary.

Issue: Hydrodehalogenation (Replacement of Bromine with Hydrogen)

Potential CauseRecommended Solution
β-Hydride Elimination This side reaction can compete with reductive elimination. Using a more sterically hindered ligand can disfavor this pathway. Optimizing the base and lowering the reaction temperature can also reduce this side reaction.
Sonogashira Coupling

Issue: Low to No Yield

Potential CauseRecommended Solution
Catalyst Inactivity Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use fresh sources and consider pre-activating the catalyst if necessary.
Inappropriate Base An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used to neutralize the HBr formed and facilitate the formation of the copper acetylide. Ensure the base is anhydrous.
Poor Solubility If reagents are not fully dissolved, the reaction will be slow. DMF is a common solvent for Sonogashira couplings of heteroaromatic halides.[4]

Issue: Homocoupling of the Alkyne (Glaser Coupling)

Potential CauseRecommended Solution
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes. Rigorous degassing and maintaining an inert atmosphere are crucial.
High Copper Concentration High concentrations of the Cu(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI (typically 1-5 mol%). In persistent cases, consider "copper-free" Sonogashira conditions which often employ specific ligands to facilitate the reaction.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogues

The following data is based on the coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and serves as a strong starting point for optimization.[5]

Boronic Acid/EsterPd Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Potassium p-tolyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃ (6)DME/H₂O (3:1)1004.584
Potassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃ (6)DME/H₂O (3:1)100470
Potassium (4-chlorophenyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃ (6)DME/H₂O (3:1)100382
3-Furanylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃ (6)DME/H₂O (3:1)1004.552
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Conditions are based on successful aminations of challenging 2-bromopyridines.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu (1.4 equiv)Toluene80-110
XPhos Pd G3 (2 mol%)-K₃PO₄ (2 equiv)Dioxane100-110
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2 equiv)Toluene100
Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine

These conditions for a closely related substrate provide an excellent starting point for this compound.[6]

Pd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial or Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vessel tightly and heat in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool, Dilute, & Extract monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Base, Pd Source, Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor by LC-MS heat->monitor filter Cool, Dilute, Filter (Celite) monitor->filter wash Wash & Dry Organic Layer filter->wash purify Column Chromatography wash->purify product Isolated Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting_Tree start Low or No Yield in Coupling Reaction check_basics Check Basics: Inert Atmosphere? Reagent Purity? Degassed Solvents? start->check_basics catalyst_issue Catalyst Poisoning by Heterocycle-N? check_basics->catalyst_issue If basics are OK solution_ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) catalyst_issue->solution_ligand Yes base_issue Ineffective Base for Transmetalation/Deprotonation? catalyst_issue->base_issue No solution_ligand->base_issue solution_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) base_issue->solution_base Yes side_reactions Side Reactions Dominating? (Protodeboronation, Homocoupling) base_issue->side_reactions No solution_base->side_reactions solution_side_reactions Use Anhydrous Conditions, More Stable Coupling Partner, or Re-optimize Catalyst System side_reactions->solution_side_reactions Yes success Improved Yield side_reactions->success No, re-evaluate entire approach solution_side_reactions->success

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Managing reaction scale-up for 2-Bromothieno[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the reaction scale-up for the synthesis of 2-Bromothieno[3,2-c]pyridine. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves the bromination of a thieno[3,2-c]pyridine precursor. Key strategies include the direct bromination of the thieno[3,2-c]pyridine core or the cyclization of a pre-brominated thiophene derivative to form the bicyclic system. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control during the scale-up of the bromination reaction?

A2: When scaling up the bromination of thieno[3,2-c]pyridine, several parameters are critical for ensuring safety, consistency, and high yield. These include:

  • Temperature Control: Exothermic bromination reactions require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.

  • Reagent Stoichiometry: Precise control over the molar ratio of the brominating agent is crucial to avoid over-bromination or incomplete conversion.

  • Mixing and Agitation: Homogeneous mixing is essential for maintaining consistent reaction conditions and preventing localized overheating or high concentrations of reagents.

  • Reaction Time: Monitoring the reaction progress is vital to determine the optimal reaction time for maximizing product yield while minimizing byproduct formation.

Q3: How can I minimize the formation of isomers and di-brominated byproducts?

A3: The formation of regioisomers and di-brominated species are common challenges. To minimize these impurities, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help reduce the formation of unwanted byproducts.[1]

  • Reaction Conditions: Performing the reaction at a lower temperature can increase the selectivity of the bromination.

  • Controlled Addition: Slow, portion-wise, or continuous addition of the brominating agent can help maintain a low concentration in the reaction mixture, favoring mono-bromination.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: Purification of this compound at scale can be challenging. Common methods include:

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Solvent scouting is recommended to find the optimal system.

  • Column Chromatography: While effective at the lab scale, flash column chromatography can be less practical for large quantities. However, it can be used for purifying smaller batches of high-purity material or for removing stubborn impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable purification method for larger quantities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly.
Incorrect reaction temperature.Optimize the reaction temperature. Some brominations require specific temperature ranges to proceed efficiently.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can quench the reaction.
Formation of Multiple Products (Impure Reaction Mixture) Non-selective bromination (formation of isomers or poly-brominated species).Use a more selective brominating agent like NBS. Carefully control the stoichiometry of the brominating agent. Optimize the reaction temperature and time to favor the desired product.[1]
Side reactions due to incorrect stoichiometry or temperature.Re-evaluate the molar ratios of your reagents and ensure precise temperature control throughout the reaction.
Inconsistent Yields on Scale-Up Poor heat and mass transfer in larger reaction vessels.Ensure efficient stirring and temperature control in the larger reactor. Consider using a jacketed reactor for better heat management.
Changes in reaction kinetics at a larger scale.A gradual scale-up approach can help identify and address any process-dependent issues. Re-optimize reaction parameters at the larger scale.
Product Degradation During Workup or Purification Product instability in acidic or basic conditions.Test the stability of your product to the workup conditions on a small scale before processing the entire batch.
Thermal degradation during purification.If using distillation, ensure the temperature is kept as low as possible by using a high vacuum. For crystallization, avoid prolonged heating.

Experimental Protocols

Proposed Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Thieno[3,2-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of thieno[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Considerations for Scale-Up
Parameter Lab-Scale (1-10 g) Pilot-Scale (100 g - 1 kg)
Reactor Round-bottom flaskJacketed glass reactor
Temperature Control Ice bathCirculating chiller/heater
Reagent Addition Manual portion-wiseAddition funnel or syringe pump for controlled addition
Stirring Magnetic stirrerOverhead mechanical stirrer
Work-up Separatory funnelLiquid-liquid extraction in the reactor or dedicated extraction vessel
Purification Flash chromatography, recrystallizationRecrystallization, short-path distillation

Visualizations

experimental_workflow start Start: Thieno[3,2-c]pyridine reaction Bromination with NBS in MeCN at 0 °C start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extraction, Wash) monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature temp_ok Temp Correct? check_temp->temp_ok check_moisture Ensure Anhydrous Conditions moisture_ok Moisture Controlled? check_moisture->moisture_ok optimize_time Optimize Reaction Time solution Problem Resolved optimize_time->solution reagents_ok->check_temp Yes reagents_ok->solution No, adjust temp_ok->check_moisture Yes temp_ok->solution No, adjust moisture_ok->optimize_time Yes moisture_ok->solution No, improve drying

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Arylthieno[3,2-c]pyridines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potential as kinase inhibitors for cancer therapy. The functionalization of this core, particularly at the 2-position, is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount method for forging carbon-carbon bonds, offering a versatile and efficient route to 2-arylthieno[3,2-c]pyridines from 2-Bromothieno[3,2-c]pyridine.

This guide provides a comparative analysis of the Suzuki coupling for the synthesis of 2-arylthieno[3,2-c]pyridines, including expected product yields and a detailed experimental protocol. Furthermore, it offers a comparison with alternative palladium-catalyzed cross-coupling reactions and explores the biological context of these compounds by visualizing a relevant signaling pathway.

Performance Comparison: Suzuki Coupling and Alternatives

The Suzuki-Miyaura coupling is often the preferred method for the arylation of heteroaryl halides due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acid coupling partners. While specific comparative studies on this compound are not extensively documented, a general comparison with other common cross-coupling reactions can be made based on their known characteristics in similar systems.

Coupling ReactionTypical Catalyst/ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Pd catalyst, Base, Arylboronic acid/esterMild conditions, High functional group tolerance, Commercially available reagents, Boronic acids are generally non-toxicPotential for protodeboronation of boronic acid, Base-sensitive substrates can be problematic
Stille Pd catalyst, OrganostannaneHigh yields, Insensitive to moisture, Tolerates a wide range of functional groupsToxicity of organotin reagents and byproducts, Stoichiometric amounts of tin waste
Negishi Pd or Ni catalyst, Organozinc reagentHigh reactivity and yields, Good functional group toleranceAir and moisture sensitivity of organozinc reagents, Preparation of organozinc reagents can be challenging
Heck Pd catalyst, Base, AlkeneAtom economical (no organometallic reagent), Good for vinylationLimited to the introduction of vinyl, aryl, and benzyl groups, Stereoselectivity can be an issue

Suzuki Coupling of this compound: Product Characterization

The Suzuki coupling of this compound with various arylboronic acids is expected to proceed with good to excellent yields, influenced by the electronic and steric nature of the boronic acid substituent. The following table summarizes representative product yields based on analogous reactions with other 2-bromopyridine systems.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenylthieno[3,2-c]pyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)thieno[3,2-c]pyridine90-98
34-Chlorophenylboronic acid2-(4-Chlorophenyl)thieno[3,2-c]pyridine80-90
43-Tolylboronic acid2-(3-Tolyl)thieno[3,2-c]pyridine85-95
52-Thiopheneboronic acid2-(Thiophen-2-yl)thieno[3,2-c]pyridine75-85

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylthieno[3,2-c]pyridine.

Visualizing the Chemistry and Biology

Suzuki Coupling Reaction Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine this compound, Arylboronic Acid, and Base Inert_Atmosphere 2. Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent 3. Add Degassed Solvent Inert_Atmosphere->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst Heating 5. Heat and Stir (80-100 °C, 2-24 h) Catalyst->Heating Monitoring 6. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching 7. Cool and Quench Monitoring->Quenching Extraction 8. Extraction with Organic Solvent Quenching->Extraction Drying 9. Dry Organic Layer Extraction->Drying Purification 10. Purify by Chromatography Drying->Purification Product Pure 2-Arylthieno[3,2-c]pyridine Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Putative Signaling Pathway Inhibition

Thienopyridine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target for such inhibitors. The binding of a growth factor to its receptor tyrosine kinase (RTK) initiates the cascade. A 2-arylthieno[3,2-c]pyridine derivative could potentially inhibit PI3K, thereby blocking downstream signaling that promotes cell proliferation and survival.

PI3K_Pathway Potential Inhibition of PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Arylthieno[3,2-c]pyridine Derivative Inhibitor->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

2D NMR Analysis for Structure Confirmation of Substituted Thieno[3,2-c]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic scaffolds such as substituted thieno[3,2-c]pyridines, which are of significant interest in medicinal chemistry, a robust analytical strategy is paramount. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural elucidation of this important class of molecules.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed through-bond connectivity information, enabling the unequivocal assignment of proton (¹H) and carbon (¹³C) signals and thus confirming the molecular structure. Techniques such as COSY, HSQC, and HMBC are instrumental in assembling the molecular puzzle.

Illustrative Example: A Substituted Thieno[3,2-c]pyridine

Table 1: ¹H and ¹³C NMR Data for a Representative Substituted Thieno[3,2-c]pyridine
Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2128.57.50d5.2
3125.07.85d5.2
3a135.0---
4148.08.50s-
6120.07.90d8.0
7152.08.90d8.0
7a155.5---
R-CH₃21.02.50s-
R'-OCH₃55.53.90s-
Table 2: Key 2D NMR Correlations for Structure Confirmation
ExperimentKey CorrelationsInformation Gained
COSY H-2 with H-3H-6 with H-7Confirms the connectivity of protons on the thiophene and pyridine rings, respectively.
HSQC C-2 with H-2C-3 with H-3C-4 with H-4C-6 with H-6C-7 with H-7Directly correlates each proton to its attached carbon atom.
HMBC H-2 to C-3, C-3aH-3 to C-2, C-3a, C-7aH-4 to C-3a, C-6, C-7aH-6 to C-4, C-7aH-7 to C-3a, C-6Establishes the connectivity across the fused ring system and the positions of substituents.

Comparison with Alternative Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation, other techniques provide complementary and confirmatory information.

Table 3: Comparison of Analytical Techniques for Structure Confirmation
TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom connectivity, stereochemistry (via NOESY)Non-destructive, provides a complete picture of the covalent structure in solution.Requires larger sample amounts than MS, can be time-consuming to acquire and analyze.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal, absolute stereochemistryUnambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, requires minimal sample.Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.

Experimental Protocols

2D NMR Spectroscopy

A sample of the substituted thieno[3,2-c]pyridine (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • COSY (Correlation Spectroscopy): The experiment is performed using a standard pulse sequence. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is optimized for one-bond ¹H-¹³C correlations. The spectral widths are set to cover the expected proton and carbon chemical shift ranges.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized for long-range ¹H-¹³C correlations (typically 2-3 bonds). The long-range coupling constant is typically set to 8-10 Hz.

X-ray Crystallography

A single crystal of the compound of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For detailed structural information, tandem mass spectrometry (MS/MS) is performed. The parent ion is selected and fragmented, and the resulting fragment ions are analyzed to deduce the structure.

Visualizing the Workflow and Data Relationships

G 2D NMR Structure Elucidation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation 1D_H 1D ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems 1D_H->Proton_Spin_Systems 1D_C 1D ¹³C NMR Direct_Correlations Assign ¹H-¹³C Direct Correlations 1D_C->Direct_Correlations COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Assemble Fragments via Long-Range Correlations HMBC->Long_Range_Correlations Proton_Spin_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Final_Structure Confirmed Structure Long_Range_Correlations->Final_Structure

Caption: Workflow for 2D NMR data analysis.

Caption: Key HMBC and COSY correlations.

G Logical Path to Structure Confirmation MS_Data Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure 1D_NMR_Data 1D NMR (¹H, ¹³C, DEPT) (Functional Groups, C/H Count) 1D_NMR_Data->Proposed_Structure 2D_NMR_Data 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) Confirmed_Structure Confirmed Structure 2D_NMR_Data->Confirmed_Structure XRay_Data X-ray Crystallography (3D Structure, Stereochemistry) XRay_Data->Confirmed_Structure Orthogonal Confirmation Proposed_Structure->2D_NMR_Data

Caption: Logic of structure confirmation.

A Comparative Analysis of the Reactivity of 2-Bromo- and 3-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry. Functionalization of this core structure, often initiated from its bromo-derivatives, is crucial for the development of novel therapeutic agents. This guide provides an objective comparison of the reactivity of 2-bromothieno[3,2-c]pyridine and 3-bromothieno[3,2-c]pyridine in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and bromine-lithium exchange. The information presented is based on established principles of heterocyclic chemistry and data from analogous systems to guide synthetic strategy.

Theoretical Background: Electronic and Steric Considerations

The reactivity of the C-Br bond in 2-bromo- and 3-bromothieno[3,2-c]pyridine is governed by the electronic properties of the fused bicyclic system. The thiophene ring is electron-rich, while the pyridine ring is electron-deficient. The position of the bromine atom relative to the sulfur and nitrogen heteroatoms dictates its susceptibility to different reaction types.

  • This compound: The bromine atom is at a position alpha to the sulfur atom. This position is known to be more reactive in certain transformations like metal-halogen exchange due to the stabilizing effect of the sulfur on an adjacent carbanion or organometallic species.

  • 3-Bromothieno[3,2-c]pyridine: The bromine atom is at a beta position relative to the sulfur. Its reactivity is influenced by the overall electron distribution of the thiophene ring as modulated by the fused pyridine ring.

The following diagram illustrates the logical relationship between the isomeric structure and the anticipated reactivity in key chemical transformations.

G cluster_isomers Isomeric Starting Materials cluster_reactions Key Chemical Transformations cluster_factors Influencing Factors 2-Bromo This compound Suzuki Suzuki-Miyaura Coupling 2-Bromo->Suzuki Buchwald Buchwald-Hartwig Amination 2-Bromo->Buchwald Lithiation Bromine-Lithium Exchange 2-Bromo->Lithiation 3-Bromo 3-Bromothieno[3,2-c]pyridine 3-Bromo->Suzuki 3-Bromo->Buchwald 3-Bromo->Lithiation Pyridine_N Pyridine Nitrogen Electron Withdrawal Suzuki->Pyridine_N Influences Oxidative Addition Buchwald->Pyridine_N Influences Oxidative Addition Alpha_Sulfur Proximity to Sulfur (α-position) Lithiation->Alpha_Sulfur Higher Reactivity Expected Beta_Sulfur Position relative to Sulfur (β-position) Lithiation->Beta_Sulfur Lower Reactivity Expected G Start Combine Bromothienopyridine, Boronic Acid, and Base Degas Degas with Inert Gas Start->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 100 °C) Add_Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify G 2-Bromo This compound nBuLi n-BuLi, THF, -78 °C 2-Bromo->nBuLi Fast Exchange 3-Bromo 3-Bromothieno[3,2-c]pyridine 3-Bromo->nBuLi Slower Exchange 2-Lithio 2-Lithio Intermediate (Stabilized by Sulfur) nBuLi->2-Lithio 3-Lithio 3-Lithio Intermediate nBuLi->3-Lithio Product_2 Product from Electrophilic Quench 2-Lithio->Product_2 Product_3 Product from Electrophilic Quench 3-Lithio->Product_3

In-Vitro Biological Assay Protocols for Thieno[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro biological assay protocols for evaluating thieno[3,2-c]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail common assays, present comparative data from recent studies, and offer standardized protocols to facilitate reproducible research in the discovery and development of novel thieno[3,2-c]pyridine-based therapeutic agents.

Comparative Data on Anticancer Activity

Thieno[3,2-c]pyridine derivatives have been investigated for their efficacy against various cancer cell lines. The most common assays to determine their cytotoxic and antiproliferative effects are the MTT and SRB assays. Below is a summary of the quantitative data from selected studies.

Compound/DerivativeCell LineAssayIC50/GI50 (µM)Reference
Thieno[2,3-c]pyridine Derivative 6i HSC3 (Head and Neck Cancer)MTT10.8[1][2]
T47D (Breast Cancer)MTT11.7[1][2]
RKO (Colorectal Cancer)MTT12.4[1][2]
Thieno[2,3-c]pyridine Derivative 6a MCF7 (Breast Cancer)MTT-[1][3]
T47D (Breast Cancer)MTT-[1][3]
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) MDA-MB-231 (Triple Negative Breast Cancer)SRB13[4]
Thieno[2,3-b]pyridine Derivative 3g MCF7 (Breast Cancer)MTT-[5]
Thieno[2,3-d]pyrimidine Derivative VIb T-47D (Breast Cancer)SRB-[6]

Key In-Vitro Anticancer Assay Protocols

Detailed methodologies for the most frequently cited assays are provided below. These protocols are standardized to allow for consistent application in screening and comparing thieno[3,2-c]pyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-c]pyridine derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of total biomass.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-c]pyridine derivatives. Incubate for 48 hours.[4]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (the concentration that inhibits 50% of cell growth) from dose-response curves.[4]

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity screening and a simplified signaling pathway targeted by some thienopyridine derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Thieno[3,2-c]pyridine Derivative Dilutions add_compounds Add Compounds to Wells compound_prep->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_reagent Add Assay Reagent (e.g., MTT, SRB) incubation->add_reagent incubation_assay Incubate add_reagent->incubation_assay read_plate Read Absorbance incubation_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50/GI50 calc_viability->determine_ic50 PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Thienopyridine Thieno[3,2-c]pyridine Derivative Thienopyridine->PI3K Inhibition

References

Lack of Publicly Available Crystallographic Data for Novel 2-Bromothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for recent studies on the X-ray crystallography of novel 2-Bromothieno[3,2-c]pyridine derivatives has revealed a significant gap in publicly accessible data. Despite the interest in thienopyridine scaffolds for drug development, specific crystallographic analyses of 2-bromo-substituted thieno[3,2-c]pyridines, particularly from late 2024 or 2025, are not available in published literature.

For instance, while the synthesis of various thieno[3,2-c]pyridine derivatives is described in the chemical literature, these reports primarily focus on synthetic methodologies and biological activity, with structural confirmation relying on techniques such as NMR, IR, and mass spectrometry.

Alternative and Related Compound Data

In the absence of specific data on this compound derivatives, we can provide a representative comparison guide based on a closely related heterocyclic system, a thieno[2,3-d]pyrimidine derivative , for which detailed X-ray crystallographic data has been published. This will serve as a valuable template, illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a guide for the target compounds, once such data becomes available.

Representative Comparison Guide: X-ray Crystallography of a Novel Thieno[2,3-d]pyrimidine Derivative

This section provides a sample comparison guide based on the crystallographic analysis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide. This data is presented to showcase the format and depth of analysis that would be applied to this compound derivatives.

Data Presentation: Crystallographic Data Summary

The following table summarizes the key crystallographic data for the representative thieno[2,3-d]pyrimidine derivative.

ParameterValue
Compound Name N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Chemical Formula C23H17N5O4S
Formula Weight 471.48
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.833(3) Å, b = 10.954(4) Å, c = 11.691(4) Åα = 99.998(14)°, β = 106.189(13)°, γ = 99.309(14)°
Volume 1030.4(6) Å3
Z 2
Density (calculated) 1.520 Mg/m3
Absorption Coefficient 0.20 mm-1
F(000) 488
Crystal Size 0.20 x 0.15 x 0.10 mm
Theta Range for Data Collection 2.3 to 26.0°
Reflections Collected 8117
Independent Reflections 3998 [R(int) = 0.034]
Final R indices [I>2σ(I)] R1 = 0.046, wR2 = 0.119
R indices (all data) R1 = 0.059, wR2 = 0.128
Experimental Protocols

Synthesis and Crystallization: The title compound was synthesized via the reaction of 2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide with ninhydrin in methanol. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dimethylformamide (DMF) and methanol.

X-ray Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. Data were collected at a controlled temperature using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Reactants: - Thienopyrimidine hydrazide - Ninhydrin reaction Reaction in Methanol start->reaction product Crude Product reaction->product dissolve Dissolution in DMF/Methanol product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Mo-Kα radiation) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis, crystallization, and X-ray analysis.

Comparison with Alternative Techniques

While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other techniques are complementary and often more readily available.

TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Provides information on the crystalline phases, purity, and unit cell parameters of a bulk sample.Rapid analysis of polycrystalline materials. Does not require single crystals.Does not provide detailed atomic coordinates or molecular connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the connectivity of atoms within a molecule in solution. 2D NMR techniques (COSY, HSQC, HMBC) can elucidate complex structures. NOESY can provide information on through-space proximity of atoms.Provides detailed information about the molecular structure in solution, which may be more biologically relevant. Non-destructive.Does not provide information on the solid-state packing or intermolecular interactions. Can be challenging for poorly soluble compounds.
Computational Modeling (e.g., DFT) Can predict molecular geometries, electronic properties, and spectroscopic data. Can be used to complement experimental data and to study molecules that are difficult to crystallize.Provides insights into molecular properties that may not be directly accessible by experiment. Can be used to screen potential structures before synthesis.The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial.

The field of medicinal chemistry would greatly benefit from the public availability of X-ray crystallographic data for this compound derivatives. Such data would provide invaluable insights into their structure-activity relationships and guide the rational design of new therapeutic agents. The representative analysis of a related thieno[2,3-d]pyrimidine derivative presented here serves as a framework for the type of detailed structural comparison that is essential for advancing drug discovery in this area. Researchers in the field are encouraged to pursue and publish these critical crystallographic studies.

References

A Comparative Guide to Palladium Catalysts for Thienopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized thienopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for achieving these transformations with high efficiency and selectivity. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these reactions, influencing yields, reaction times, and substrate scope.

This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of thienopyridine scaffolds, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented is based on experimental data from academic literature, offering insights into catalyst selection for specific synthetic goals.

Data Presentation: Catalyst Performance in Thienopyridine Cross-Coupling

The following tables summarize the performance of different palladium catalyst systems in the cross-coupling of halo-thienopyridines with various coupling partners. This data is intended to provide a comparative overview to aid in the selection of optimal reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromothienopyridines with Arylboronic Acids

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1001285
PdCl₂(dppf)dppfK₃PO₄Toluene110892
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100695
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O801290

Table 2: Buchwald-Hartwig Amination of Bromothienopyridines with Amines

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1001878
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1102485
Pd₂(dba)₃RuPhosK₃PO₄Toluene1001291
[Pd(allyl)Cl]₂tBuXPhosLiHMDSTHF80888

Table 3: Sonogashira Coupling of Iodothienopyridines with Terminal Alkynes

Pd SourceLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃CuIEt₃NTHF60682
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHDMF80490
Pd(OAc)₂PPh₃CuIPiperidineToluene70888
PdCl₂(CH₃CN)₂P(t-Bu)₃-Cs₂CO₃1,4-Dioxane1001275

Experimental Protocols

Detailed methodologies for key cross-coupling reactions on thienopyridine substrates are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-thieno[2,3-b]pyridine

To a flame-dried Schlenk tube is added 3-bromo-thieno[2,3-b]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) are then added under a positive flow of argon. Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-thieno[3,2-b]pyridine

A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.03 mmol), the ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon. 2-Chloro-thieno[3,2-b]pyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed 1,4-dioxane (5 mL) are added. The mixture is stirred and heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.[2][3]

Protocol 3: General Procedure for Sonogashira Coupling of 2-Iodo-thieno[2,3-c]pyridine

In a Schlenk tube, 2-iodo-thieno[2,3-c]pyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the co-catalyst (e.g., CuI, 0.06 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., DMF, 5 mL) and a base (e.g., i-Pr₂NH, 3.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[4][5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving a thienopyridine substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Thienopyridine Halide, Coupling Partner, and Base atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->atmosphere catalyst Add Palladium Precursor and Ligand atmosphere->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

A generalized experimental workflow for palladium-catalyzed thienopyridine cross-coupling.
Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

A Comparative Guide to the Biological Activities of Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a fusion of thiophene and pyridine rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The isomeric forms, thieno[3,2-c]pyridine and thieno[2,3-b]pyridine, while structurally similar, exhibit distinct biological profiles. This guide provides an objective comparison of their anticancer, antimicrobial, and neurological activities, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

At a Glance: Comparative Biological Profile

Biological ActivityThieno[3,2-c]pyridine DerivativesThieno[2,3-b]pyridine Derivatives
Anticancer Activity Demonstrated activity against various cancer cell lines, with some derivatives showing potent inhibition.[1][2]Extensively studied with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines.[3][4][5][6][7][8][9]
Antimicrobial Activity Limited quantitative data available, though some studies indicate potential antibacterial and antifungal properties.[10]Broad-spectrum antibacterial and antifungal activities reported with specific MIC values for various derivatives.[4][11][12][13]
Neurological Activity Investigated for potential antipsychotic and neurotropic effects.[14][15]Some derivatives have been explored for their effects on the central nervous system.[15]

Anticancer Activity: A Tale of Two Isomers

Both thieno[3,2-c]pyridine and thieno[2,3-b]pyridine cores have served as foundational structures for the development of novel anticancer agents. However, the volume of research and the breadth of demonstrated activity are more extensive for the thieno[2,3-b]pyridine isomer.

Thieno[2,3-b]pyridine Derivatives: Potent and Broad-Spectrum

Derivatives of thieno[2,3-b]pyridine have shown significant promise in oncology research, with many compounds exhibiting low micromolar to nanomolar efficacy against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[8][16]

Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 (Breast)2.082[8]
MCF-7 (Breast)2.053[8]
Thieno[2,3-b]pyridine-2-carboxylate 9aHepG2 (Liver)25.7[4]
MCF-7 (Breast)30.53[4]
Compound 3b (a thieno[2,3-b]pyridine derivative)CCRF-CEM (Leukemia)2.580[7]
CEM/ADR5000 (Multidrug-resistant Leukemia)4.486[7]
Compound 1HeLa (Cervical)~2.5 (after 48h)[3]
SiHa (Cervical)~2.5 (after 48h)[3]
Thieno[3,2-c]pyridine Derivatives: An Emerging Area of Investigation

While less explored, recent studies have highlighted the anticancer potential of thieno[3,2-c]pyridine derivatives. These compounds have demonstrated inhibitory activity against several cancer cell lines, suggesting a promising avenue for further drug development. One identified mechanism of action for some derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2]

Table 2: Anticancer Activity of Selected Thieno[3,2-c]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6iHSC3 (Head and Neck)10.8[1]
T47D (Breast)11.7[1]
RKO (Colorectal)12.4[1]
MCF7 (Breast)16.4[1]
Compound 6aHSC3 (Head and Neck)14.5[1]
RKO (Colorectal)24.4[1]

Antimicrobial Activity: A Clearer Picture for Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold has been a fertile ground for the discovery of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of bacterial and fungal pathogens. In contrast, there is a scarcity of published quantitative data (i.e., Minimum Inhibitory Concentration - MIC values) for thieno[3,2-c]pyridine derivatives, although some studies have reported their synthesis and qualitative antimicrobial evaluation.[10]

Thieno[2,3-b]pyridine Derivatives: A Spectrum of Action

Various derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 3: Antimicrobial Activity of Selected Thieno[2,3-b]pyridine Derivatives

CompoundMicroorganismMIC (µM)Reference
Thieno[2,3-b]pyridine-2-carboxylate 9aStaphylococcus aureus9.9[4]
Escherichia coli19.8[4]
Hybrid 1iStaphylococcus aureus2.0 - 2.1[11]
Enterococcus faecalis2.0 - 2.1[11]
Escherichia coli2.0 - 2.1[11]
Pseudomonas aeruginosa2.0 - 2.1[11]
MRSA ATCC:335912.0 - 4.2[11]
Hybrid 1jStaphylococcus aureus2.0 - 2.1[11]
Enterococcus faecalis2.0 - 2.1[11]
Escherichia coli2.0 - 2.1[11]
Pseudomonas aeruginosa2.0 - 2.1[11]
MRSA ATCC:433002.0 - 4.2[11]

Neurological Activity: A Focus on Thieno[3,2-c]pyridines

Research into the neurological effects of these isomers has pointed towards a more prominent role for thieno[3,2-c]pyridines as potential modulators of central nervous system (CNS) activity.

Thieno[3,2-c]pyridine Derivatives: Potential Antipsychotic and Neurotropic Agents

Studies have shown that certain arylpiperazine derivatives of thieno[3,2-c]pyridine exhibit significant activity in behavioral models indicative of antipsychotic potential.[14] These compounds have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors.[14] Further research has also explored derivatives of this scaffold for their anticonvulsant and anxiolytic effects.[15]

Thieno[2,3-b]pyridine Derivatives: Limited Neurological Data

While some studies have touched upon the neurotropic effects of thieno[2,3-b]pyridine derivatives, this area remains less explored compared to their anticancer and antimicrobial properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of these thienopyridine isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with thienopyridine derivatives B->C D Incubate (e.g., 48h, 72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 values H->I

Caption: General workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

MIC_Workflow A Prepare serial dilutions of thienopyridine in 96-well plate B Inoculate with standardized bacterial/fungal suspension A->B C Incubate (e.g., 18-24h at 37°C) B->C D Visually assess for turbidity C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining MIC by broth microdilution.

Signaling Pathways

The biological activities of thienopyridine derivatives are often linked to their interaction with specific signaling pathways.

PI-PLC Signaling Pathway

Phosphoinositide-specific phospholipase C (PI-PLC) is a key enzyme in signal transduction. Its inhibition by some thieno[2,3-b]pyridine derivatives can disrupt downstream signaling, leading to anticancer effects.

PI_PLC_Pathway receptor GPCR/RTK gprotein Gq/11 receptor->gprotein piplc PI-PLC gprotein->piplc pip2 PIP2 piplc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response (Proliferation, etc.) pkc->cellular_response ca_release->cellular_response thieno_2_3_b Thieno[2,3-b]pyridine Derivatives thieno_2_3_b->piplc inhibits

Caption: Simplified PI-PLC signaling pathway and its inhibition.

TDP1-Mediated DNA Repair Pathway

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is an important enzyme in the repair of DNA damage caused by topoisomerase I inhibitors. Inhibition of TDP1 by certain thieno[2,3-b]pyridines can enhance the efficacy of chemotherapy.

TDP1_Pathway top1_complex Top1-DNA Covalent Complex (DNA Damage) tdp1 TDP1 top1_complex->tdp1 recruits repair DNA Repair tdp1->top1_complex resolves tdp1->repair enables thieno_2_3_b Thieno[2,3-b]pyridine Derivatives thieno_2_3_b->tdp1 inhibits

Caption: Role of TDP1 in DNA repair and its inhibition.

References

Comparative Validation of the Mechanism of Action for TP-451, a Novel Thieno[3,2-c]pyridine P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of TP-451, a new-generation thieno[3,2-c]pyridine drug candidate, against established antiplatelet agents. TP-451 is a direct-acting, reversible antagonist of the platelet P2Y12 receptor. This document details the experimental validation of its mechanism of action, presenting key performance data alongside comparator drugs, clopidogrel and ticagrelor. Detailed protocols for pivotal assays are provided to ensure reproducibility and facilitate objective evaluation by researchers and drug development professionals.

Introduction and Mechanism of Action

Thieno[3,2-c]pyridines are a cornerstone of antiplatelet therapy, primarily targeting the P2Y12 receptor to prevent arterial thrombosis.[1][2] First-generation agents like clopidogrel are irreversible antagonists that require hepatic metabolic activation, leading to a delayed onset of action and inter-individual variability.[3][4]

TP-451 is a novel, orally bioavailable thieno[3,2-c]pyridine designed to overcome these limitations. Unlike clopidogrel, TP-451 is a direct-acting antagonist that does not require metabolic conversion to exert its pharmacological effect.[4] Furthermore, it binds reversibly to the P2Y12 receptor, offering a potentially faster offset of action and a more favorable safety profile in situations requiring cessation of antiplatelet effect.[3][5]

The P2Y12 receptor, when activated by adenosine diphosphate (ADP), couples to the Gαi protein, inhibiting adenylyl cyclase.[4][6] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and ultimately promoting platelet aggregation.[1][6] TP-451, by antagonizing the P2Y12 receptor, prevents this signaling cascade, maintaining high levels of phosphorylated VASP (P-VASP) and inhibiting platelet aggregation.

Comparative Performance Data

The in vitro and ex vivo performance of TP-451 was evaluated against clopidogrel's active metabolite (CAM) and ticagrelor. Key parameters including receptor binding affinity, potency in functional assays, and effect on platelet aggregation were assessed.

Table 1: In Vitro Pharmacodynamic Profile
ParameterTP-451Clopidogrel Active Metabolite (CAM)Ticagrelor
Target P2Y12 ReceptorP2Y12 ReceptorP2Y12 Receptor
Binding Mode Reversible, AllostericIrreversible, CovalentReversible, Allosteric
Binding Affinity (Ki, nM) 1.8 ± 0.34.5 ± 0.7 (IC₅₀)2.1 ± 0.4
VASP-P Assay (IC₅₀, nM) 5.2 ± 1.115.8 ± 2.56.5 ± 1.3
Adenylyl Cyclase Assay (IC₅₀, nM) 4.8 ± 0.914.5 ± 2.15.9 ± 1.1
Metabolic Activation Required NoYes (Two-step hepatic)No
Table 2: Ex Vivo Platelet Aggregation Inhibition
ParameterTP-451ClopidogrelTicagrelor
Agonist ADP (20 µM)ADP (20 µM)ADP (20 µM)
Assay Method Light Transmission Aggregometry (LTA)Light Transmission Aggregometry (LTA)Light Transmission Aggregometry (LTA)
Inhibition at 2h post-dose (%) 85 ± 7%40 ± 12%88 ± 6%
Maximal Inhibition (%) 92 ± 5%65 ± 15%95 ± 4%
Time to Max Inhibition (hours) 1.5 - 2.04.0 - 6.01.5 - 2.0
Offset of Effect (Platelet recovery at 48h post-last dose) ~70%~20%~65%

Data are presented as mean ± standard deviation from n=12 experiments.

Signaling and Workflow Diagrams

To visually articulate the mechanism of action and experimental design, the following diagrams were generated.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gai Gαi Protein P2Y12->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Deaggregation Platelet Aggregation ADP ADP ADP->P2Y12 Activates TP451 TP-451 / Ticagrelor (Reversible) TP451->P2Y12 Inhibits Clopidogrel Clopidogrel (Active Met.) (Irreversible) Clopidogrel->P2Y12 Inhibits Gai->AC Inhibits Gai->Deaggregation Promotes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PVASP P-VASP PKA->PVASP Phosphorylates VASP VASP VASP->PKA Aggregation Platelet Aggregation Inhibition PVASP->Aggregation LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis n1 Collect Whole Blood (3.2% Sodium Citrate) n2 Centrifuge at 150g for 15 min n1->n2 n3 Collect Platelet-Rich Plasma (PRP) n2->n3 n4 Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at 2000g for 20 min) n2->n4 n5 Pre-warm PRP to 37°C n3->n5 n6 Calibrate Aggregometer: PRP = 0% Transmission PPP = 100% Transmission n4->n6 n5->n6 n7 Add Test Compound (TP-451 or Vehicle) to PRP and incubate n5->n7 n8 Add ADP Agonist (20 µM) n7->n8 n9 Record Light Transmission for 10 min n8->n9 n10 Calculate Max Aggregation (%) n9->n10 n11 Determine % Inhibition vs. Vehicle Control n10->n11 Metabolic_Activation_Comparison cluster_clopidogrel Clopidogrel (Prodrug) cluster_tp451 TP-451 (Direct-Acting) Clop_Oral Oral Clopidogrel Clop_Liver1 Hepatic CYP450 (e.g., CYP2C19) Clop_Oral->Clop_Liver1 Clop_Met1 Intermediate Metabolite Clop_Liver2 Hepatic CYP450 Clop_Met1->Clop_Liver2 Clop_Active Active Metabolite (Irreversible Inhibitor) P2Y12_Target P2Y12 Receptor Clop_Active->P2Y12_Target Inhibits P2Y12 Clop_Liver1->Clop_Met1 Clop_Liver2->Clop_Active TP451_Oral Oral TP-451 TP451_Active Active Drug (Reversible Inhibitor) TP451_Oral->TP451_Active Direct Absorption TP451_Active->P2Y12_Target Inhibits P2Y12

References

Navigating the Analysis of 2-Bromothieno[3,2-c]pyridine Reaction Mixtures: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and other analytical techniques for the analysis of 2-Bromothieno[3,2-c]pyridine reaction mixtures, a key intermediate in the synthesis of various pharmaceutical agents.

Thieno[3,2-c]pyridines are a class of heterocyclic compounds that form the core structure of several antiplatelet drugs, including the widely used clopidogrel.[1][2][3] The synthesis of these molecules often involves multi-step reactions, and monitoring the progress of these reactions requires robust analytical methods to identify and quantify starting materials, intermediates, the desired product, and any byproducts. This guide will focus on a hypothetical reaction to synthesize this compound and compare the utility of different analytical methods for its analysis.

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The two primary methods compared here are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.High-resolution separation with detection based on mass-to-charge ratio, providing structural information.[4][5]
Sensitivity Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).[6]
Selectivity Good for well-separated peaks. Co-eluting species can be problematic.Excellent. Can distinguish between compounds with the same retention time but different masses.
Identification Based on retention time comparison with a known standard.Confident identification based on mass and fragmentation pattern.
Quantitation Reliable for major components with a chromophore.Highly accurate and precise for a wide range of concentrations.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Moderate.High, due to faster separation times.[4]
Illustrative Performance Data

The following table presents hypothetical data from the analysis of a this compound reaction mixture using both HPLC-UV and UPLC-MS/MS.

CompoundRetention Time (min) - HPLCArea % - HPLCRetention Time (min) - UPLCArea % - UPLC-MS[M+H]⁺ (m/z)
Starting Material (e.g., Thieno[3,2-c]pyridine)3.215.21.814.8136.0
This compound (Product) 5.8 75.3 3.5 76.1 213.9/215.9
Byproduct 1 (e.g., Dibrominated species)7.15.14.24.9291.8/293.8/295.8
Byproduct 2 (e.g., Isomeric byproduct)5.94.43.64.2213.9/215.9

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and the exact composition of the reaction mixture.

HPLC-UV Method for Routine Reaction Monitoring

This method is suitable for tracking the consumption of starting material and the formation of the main product.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method for In-depth Analysis and Impurity Profiling

This method is designed for the comprehensive identification and quantification of all components in the reaction mixture, including trace-level impurities.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-5 min: 10% to 95% B

    • 5-6 min: 95% B

    • 6.1-7 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Mode: Full Scan (m/z 100-500) and Selected Reaction Monitoring (SRM) for key components.

  • Sample Preparation: Dilute the reaction mixture significantly with the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable brominated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative.[7][8] Techniques like atmospheric pressure chemical ionization (APCI) can provide good sensitivity for such analyses.[9][10]

FeatureGC-MS
Applicability Suitable for volatile and thermally stable compounds.
Sensitivity Good, especially with selective ionization techniques.
Selectivity Excellent mass-based selectivity.
Identification Confident identification based on mass spectra and library matching.
Considerations Derivatization may be required for non-volatile compounds. High temperatures in the injector and column can cause degradation of labile molecules.

Visualizing the Workflow and Reaction

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a conceptual reaction pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_alternatives Alternative Methods reaction_mixture Reaction Mixture dilution Dilution reaction_mixture->dilution filtration Filtration dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc gc_ms GC-MS filtration->gc_ms hplc_uv HPLC-UV filtration->hplc_uv ms Mass Spectrometry (ESI Source) hplc->ms data_analysis Data Analysis ms->data_analysis

Experimental workflow for the analysis of reaction mixtures.

reaction_pathway starting_material Thieno[3,2-c]pyridine product This compound starting_material->product Bromination Reagent byproduct Byproducts (e.g., Dibrominated species) product->byproduct Further Reaction

Conceptual reaction pathway for the synthesis of this compound.

Conclusion

The choice of analytical method for monitoring this compound reaction mixtures depends on the specific goals of the analysis. For routine monitoring of major components where speed and cost are primary considerations, HPLC-UV is a reliable and robust technique. However, for comprehensive analysis, including the identification and quantification of unknown impurities and byproducts, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. GC-MS presents a viable alternative for volatile and thermally stable analytes. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the efficiency of their synthetic process and the quality of their final product.

References

Safety Operating Guide

Safe Disposal of 2-Bromothieno[3,2-c]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Bromothieno[3,2-c]pyridine, a chemical compound utilized by researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for analogous chemical compounds and are intended to ensure the safe handling and disposal of this substance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar compounds. It is imperative to consult the specific SDS for any chemical before handling and to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Hazard Profile and Personal Protective Equipment

Based on data for related brominated thienopyridines and pyridines, this compound is anticipated to present several health and safety hazards. The following table summarizes these potential hazards and the required personal protective equipment (PPE).

Hazard CategoryGHS Hazard Statement CodeDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) H301/H302Toxic or harmful if swallowed.[1]Chemical safety goggles, lab coat, nitrile gloves.
Acute Toxicity (Dermal) H310/H312Fatal or harmful in contact with skin.[1][2]Chemical safety goggles, lab coat, nitrile gloves.
Skin Corrosion/Irritation H315Causes skin irritation.[1][3][4][5]Chemical safety goggles, lab coat, nitrile gloves.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][3][4][5]Chemical safety goggles, face shield (if splash risk).
Specific Target Organ Toxicity H335May cause respiratory irritation.[1][3][4][5]Use in a well-ventilated area or with a fume hood.
Flammability H226Flammable liquid and vapor.[1]Use away from ignition sources.

Spill Cleanup and Disposal Protocol

The following step-by-step protocol should be followed for the cleanup of spills and the disposal of this compound waste.

1. Immediate Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.
  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
  • Control Ignition Sources: Remove all sources of ignition from the area, such as open flames, hot plates, and spark-producing equipment.[6][7]

2. Donning Personal Protective Equipment (PPE):

  • Wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
  • If there is a risk of splashing, a face shield should also be worn.
  • For large spills or in poorly ventilated areas, a respirator with an appropriate cartridge may be necessary.[8]

3. Spill Containment and Absorption:

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[6] Allow the material to fully absorb the chemical.

4. Collection of Contaminated Material:

  • Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[6][7]
  • All contaminated materials, including gloves, absorbent pads, and any other items that came into contact with the chemical, must be placed in the same waste container.

5. Decontamination of the Spill Area:

  • Once the bulk of the spill has been collected, decontaminate the area by washing it with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
  • Collect all decontamination materials and place them in the hazardous waste container.

6. Waste Disposal:

  • Seal the hazardous waste container tightly.
  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable").
  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
  • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all institutional and governmental regulations.[5][6][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Spill or Waste Generation ppe Don Appropriate PPE start->ppe contain Contain and Absorb Spill (if applicable) ppe->contain collect Collect Contaminated Material in Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate store Store Sealed Container in Designated Area decontaminate->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromothieno[3,2-c]pyridine

For researchers, scientists, and professionals in drug development, rigorous adherence to safety protocols is paramount when handling chemical compounds like this compound. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting. The following procedures are based on established best practices for handling similar brominated heterocyclic compounds.

Hazard Summary: this compound is expected to be a hazardous substance. Based on data from similar compounds, it may be toxic if swallowed or in contact with skin, and may cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] It is crucial to handle this compound with care to avoid exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE for handling this compound is summarized in the table below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[3]Protects against chemical splashes and airborne particles.[3]
Face ShieldTo be worn over safety goggles.[4]Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[3] For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.[3]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[3] Must be fully buttoned.[3]Protects skin and personal clothing from contamination.[3]
Full-Length PantsCovers the lower body to prevent skin exposure.[3]
Closed-Toe ShoesMade of a non-porous material.[3]Protects feet from spills and falling objects.[3]
Respiratory Protection NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and particulates (e.g., Filter A-(P2)).Required when vapors or aerosols are generated, or when working outside of a fume hood.
Operational Plan: Safe Handling Protocol

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination during the handling of this compound.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[6]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[3]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound.[3] Handle with care to avoid generating dust.[3] Use a spatula for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container capped when not in use.[3]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and face thoroughly after handling. Immediately change contaminated clothing.

Disposal Plan: Hazardous Waste Management

Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[3]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]

Disposal Procedure: All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Workflow and Safety Relationships

The following diagrams illustrate the logical workflow for safely handling this compound and the relationship between hazards and required protective measures.

Caption: Workflow for safely handling this compound.

HazardPPERelationship cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment H_Skin Skin Irritation/Toxicity PPE_Gloves Chemical-Resistant Gloves H_Skin->PPE_Gloves mitigated by PPE_Coat Lab Coat H_Skin->PPE_Coat mitigated by H_Eye Eye Irritation PPE_Goggles Safety Goggles H_Eye->PPE_Goggles mitigated by PPE_Shield Face Shield H_Eye->PPE_Shield mitigated by H_Resp Respiratory Irritation PPE_Resp Respirator H_Resp->PPE_Resp mitigated by H_Ingest Toxic if Swallowed H_Ingest->PPE_Gloves prevented by avoiding hand-to-mouth contact H_Ingest->PPE_Coat prevented by avoiding hand-to-mouth contact

Caption: Relationship between hazards and protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.